N,N'-S-Trimethylisothiouronium Iodide CAS number and molecular formula
The following technical guide details the chemical identity, synthesis, and application of N,N'-S-Trimethylisothiouronium Iodide . Executive Summary N,N'-S-Trimethylisothiouronium Iodide (also known as N,N'-Dimethyl-S-me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of N,N'-S-Trimethylisothiouronium Iodide .
Executive Summary
N,N'-S-Trimethylisothiouronium Iodide (also known as N,N'-Dimethyl-S-methylisothiouronium iodide) is a specialized S-alkylated isothourea salt utilized primarily as a synthetic intermediate in organic chemistry.[1] It serves as a potent electrophilic precursor for the synthesis of substituted guanidines and nitrogen-containing heterocycles such as pyrimidines. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and application workflows for drug development researchers.
Part 1: Chemical Identity & Physicochemical Properties
The nomenclature "N,N'-S-Trimethyl" indicates methylation at three distinct positions: one on the sulfur atom and one on each of the two nitrogen atoms of the thiourea backbone.
Soluble in water, ethanol, and methanol; sparingly soluble in acetone
Structural Analysis
The compound consists of a resonance-stabilized amidinium cation and an iodide counterion. The positive charge is delocalized across the N-C-N triad, enhancing its stability while maintaining the electrophilicity of the central carbon—a key feature for nucleophilic displacement reactions.
Cationic Structure: [CH₃-NH-C(S-CH₃)=NH-CH₃]⁺
Part 2: Synthesis & Production
Reaction Mechanism
The synthesis involves the chemoselective S-alkylation of N,N'-Dimethylthiourea using Methyl Iodide (Iodomethane) . Sulfur is significantly more nucleophilic than nitrogen in the thiourea system, driving the reaction exclusively toward the isothiouronium salt under mild conditions.
Figure 1: Mechanism of S-alkylation via S_N2 pathway.
Experimental Protocol
Safety Note: Methyl iodide is a volatile carcinogen. All operations must be performed in a certified chemical fume hood.
Reagents:
N,N'-Dimethylthiourea (10.4 g, 100 mmol)
Methyl Iodide (15.6 g, 110 mmol, 1.1 equiv)
Ethanol (Absolute, 50 mL)
Procedure:
Dissolution: Dissolve N,N'-Dimethylthiourea in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Addition: Add Methyl Iodide dropwise via a pressure-equalizing addition funnel over 15 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution typically remains clear or turns slightly yellow.
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). The product may precipitate spontaneously. If not, add cold diethyl ether (50 mL) to induce crystallization.
Filtration: Collect the white crystals by vacuum filtration. Wash the filter cake with cold acetone/ether (1:1) to remove unreacted methyl iodide and iodine byproducts.
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Yield: Expected yield is 85–95%.
Part 3: Applications in Drug Development
This compound acts as a "masked" carbodiimide equivalent or a guanidinylation agent. The methylthio group (-SMe) is an excellent leaving group (as methanethiol, MeSH) when the central carbon is attacked by nucleophiles.
Key Synthetic Pathways
Guanidine Synthesis: Reaction with primary or secondary amines displaces the -SMe group to form N,N',N''-trialkylguanidines, a common motif in antihistamines and cardiovascular drugs.
Heterocycle Formation: Condensation with active methylene compounds (e.g., malonates) yields pyrimidine derivatives.
Figure 2: Synthetic utility map for drug discovery applications.
Part 4: Safety & Handling
Hazard Identification
Methyl Iodide Residues: Freshly synthesized material may contain traces of MeI. Handle as a potential carcinogen.
Methanethiol Evolution: Reactions involving the displacement of the -SMe group will release methanethiol (rotten cabbage odor), which is toxic. Use a bleach trap (sodium hypochlorite) to neutralize the off-gas.
Storage
Conditions: Store in a tightly sealed container at 2–8°C.
Light Sensitivity: Iodide salts can oxidize to free iodine upon prolonged light exposure (yellowing). Store in amber glass.
Technical Guide: Safe Handling and Synthesis of N,N'-S-Trimethylisothiouronium Iodide
Topic: Safety and Handling of N,N'-S-Trimethylisothiouronium Iodide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Identity N,N'-S-Tri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety and Handling of N,N'-S-Trimethylisothiouronium Iodide
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
N,N'-S-Trimethylisothiouronium Iodide (CAS: 6966-83-2) is a specialized alkylating and guanidinylating agent used frequently in proteomic research and heterocyclic synthesis. Structurally, it consists of a thiourea core methylated at the sulfur position, creating a reactive isothiouronium salt.
While the salt itself presents moderate acute toxicity risks compared to its precursors, its handling requires strict adherence to safety protocols due to its potential to release toxic byproducts (methyl mercaptan) upon hydrolysis and its synthesis from the highly hazardous Methyl Iodide (iodomethane) . This guide focuses on the lifecycle management of the compound—from synthesis and isolation to application and disposal.
Physicochemical Profile
Property
Data
IUPAC Name
N,N',S-Trimethylisothiouronium iodide
CAS Number
6966-83-2
Molecular Formula
Molecular Weight
246.11 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, ethanol, methanol; insoluble in ether
Melting Point
~170–175°C (Decomposes)
Reactivity
Hydrolyzes in basic media to release methanethiol (stench) and ureas.
Hazard Identification & Toxicology
The safety profile of N,N'-S-Trimethylisothiouronium Iodide is bipartite: the hazards of the solid salt and the extreme hazards of its precursors during synthesis.
Neurotoxicity: MeI is a potent neurotoxin. It penetrates standard nitrile gloves rapidly.
Risk Assessment & Engineering Controls
Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE.[3]
Engineering Controls[2]
Primary Containment: All operations involving the dry powder or synthesis precursors must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.
Vapor Trapping: When synthesizing, the reaction vessel must be vented through a scrubber (e.g., 10% NaOH/Sodium Thiosulfate) to neutralize escaping alkyl halide vapors.
Balance Enclosure: Weighing the solid should be done inside a hood or a vented balance enclosure to prevent inhalation of dust.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard Handling (Solid)
Synthesis (Liquid MeI involved)
Hands
Double Nitrile (0.11 mm min)
Silver Shield / Laminate (Critical) under Nitrile outer gloves.
Eyes
Chemical Splash Goggles
Chemical Splash Goggles + Face Shield
Respiratory
N95 (if outside hood - avoid)
Full-face respirator with Organic Vapor/Acid Gas cartridges (emergency only)
Body
Lab Coat (Cotton/Poly)
Chemical Resistant Apron
Experimental Protocol: Synthesis and Isolation
Context: This protocol describes the preparation of N,N'-S-Trimethylisothiouronium Iodide from N,N'-Dimethylthiourea and Methyl Iodide. This is the highest-risk workflow associated with this compound.
Workflow Visualization
Caption: Step-by-step synthesis workflow emphasizing critical safety checkpoints during the handling of hazardous precursors.
Step-by-Step Methodology
1. Preparation of Reaction Vessel
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Crucial: Connect the top of the condenser to a bubbler trap containing 10% Sodium Thiosulfate (
) solution. This neutralizes any escaping Methyl Iodide vapors.
2. Reagent Addition
Dissolve 10.4 g (0.1 mol) of N,N'-Dimethylthiourea in 50 mL of absolute ethanol.
Safety Stop: Don Silver Shield/Laminate gloves . Methyl iodide penetrates nitrile gloves in <1 minute.
Add 14.2 g (0.1 mol, ~6.3 mL) of Methyl Iodide dropwise to the stirring solution. Expect a mild exotherm.
3. Reflux
Heat the mixture to gentle reflux (~60°C) for 1–2 hours. The solution should remain clear or turn slightly yellow.
attack on the methyl iodide, displacing the iodide ion to form the isothiouronium salt.
4. Isolation
Cool the reaction mixture to room temperature, then place in an ice bath (0°C).
If crystallization does not occur spontaneously, slowly add 50 mL of cold anhydrous Diethyl Ether to force precipitation.
Filter the white crystalline solid using a Büchner funnel.
Wash the filter cake twice with 20 mL of cold ether to remove unreacted precursors.
5. Drying and Storage
Dry the solid under vacuum.[7] Store in a desiccator at 4°C.
Note: The compound is hygroscopic. Protect from moisture to prevent hydrolysis to methanethiol (stench).
Emergency Response & Waste Disposal
Spill Response (Solid)
Evacuate: If a large amount (>100g) is spilled, evacuate the immediate area to allow dust to settle.
PPE: Wear goggles, lab coat, and double nitrile gloves.
Cleanup: Cover spill with wet paper towels to prevent dust generation. Scoop into a waste container. Wipe area with 10% bleach solution to oxidize any trace sulfur compounds.
Waste Disposal[1][5][7]
Solid Waste: Dispose of N,N'-S-Trimethylisothiouronium Iodide in the Solid Hazardous Waste stream labeled "Toxic/Irritant - Sulfur Compounds".
Liquid Waste (Filtrate): The filtrate contains unreacted Methyl Iodide. Do not pour down the drain. Treat the filtrate with aqueous Sodium Thiosulfate and Ammonia overnight to quench alkylating agents before disposing in the Halogenated Organic Solvent stream.
Biological Applications & Mechanism
Researchers utilize this compound primarily for the guanidinylation of amines. In protein chemistry, it modifies lysine residues to homoarginine, altering the protein's charge and hydrogen-bonding capability without changing the chain length significantly.
Reaction Mechanism Diagram
Caption: Mechanism of amine guanidinylation. The methylthio group acts as a leaving group, releasing MeSH.
References
Organic Syntheses. Methyl Iodide: Safety and Synthesis Procedures. Coll. Vol. 2, p. 399. Retrieved from [Link]
Katritzky, A. R., et al. Novel Guanylating and Imidoylating Reagents. ResearchGate. Retrieved from [Link]
An In-Depth Technical Guide to the Reactivity of Isothiouronium Salts for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the theoretical and practical aspects of isothiouronium salt reactivity. Moving beyond simple procedural outlines, we will delve into the mechanistic underpinnings, subs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive exploration of the theoretical and practical aspects of isothiouronium salt reactivity. Moving beyond simple procedural outlines, we will delve into the mechanistic underpinnings, substrate scope, and strategic applications of these versatile intermediates in modern organic synthesis and medicinal chemistry. Our focus is on delivering field-proven insights and self-validating protocols to empower researchers in their experimental design and execution.
The Isothiouronium Salt: A Stable and Versatile Thiol Precursor and Beyond
Isothiouronium salts, with the general formula [RSC(NH₂)₂]⁺X⁻, are typically crystalline, air-stable solids, making them convenient and odorless surrogates for volatile and often malodorous thiols.[1][2] They are most commonly prepared via the S-alkylation of thiourea with an alkyl halide, a robust and high-yielding Sₙ2 reaction.[3][4] This initial transformation sets the stage for a diverse array of subsequent reactions, positioning the isothiouronium salt as a critical node in synthetic pathways.
The core of their reactivity lies in the electrophilic nature of the carbon atom bonded to the sulfur and the ability of the isothiourea moiety to act as an excellent leaving group. This allows for the controlled release of a thiol or thiolate equivalent under specific conditions, which can then be utilized in a variety of synthetic transformations.
Key Reactive Pathways of Isothiouronium Salts
The synthetic utility of isothiouronium salts can be broadly categorized into several key transformations, each with its own mechanistic nuances and applications.
Synthesis of Thiols: The Cornerstone Application
The most fundamental and widely used reaction of isothiouronium salts is their conversion to thiols (mercaptans).[3] This is typically achieved through alkaline hydrolysis.[2]
Mechanism of Alkaline Hydrolysis:
The reaction proceeds via nucleophilic attack of a hydroxide ion on the central carbon of the isothiouronium salt. This is followed by the collapse of the tetrahedral intermediate and elimination of urea to generate the corresponding thiolate, which is then protonated upon acidic workup to yield the thiol.
Caption: Mechanism of alkaline hydrolysis of isothiouronium salts.
Scope and Limitations:
The synthesis of thiols via isothiouronium salts is most effective for primary and secondary alkyl halides.[2] Tertiary halides are prone to elimination reactions under the basic conditions, leading to the formation of alkenes as the major product.[2] The reaction tolerates a wide range of functional groups, although base-sensitive groups may require careful selection of hydrolysis conditions.
Substrate Type
Reactivity
Potential Pitfalls
Primary Alkyl Halides
Excellent
None
Secondary Alkyl Halides
Good
Potential for competing elimination
Tertiary Alkyl Halides
Poor
Predominantly elimination products
Benzyl Halides
Excellent
None
Allyl Halides
Good
Potential for rearrangements
The Rathke Synthesis: A Gateway to Guanidines
Isothiouronium salts are valuable reagents for the synthesis of guanidines, a functional group prevalent in many biologically active molecules. This transformation, known as the Rathke synthesis, involves the reaction of an S-alkylisothiouronium salt with an amine.[3][5]
Mechanism of the Rathke Synthesis:
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the isothiouronium salt. This addition is followed by the elimination of a thiol, a volatile and often odorous byproduct, to yield the guanidinium salt.[5]
Caption: The Rathke synthesis of guanidines.
This methodology is particularly significant in medicinal chemistry for introducing the guanidinium group, which can participate in key hydrogen bonding interactions with biological targets.
Isothiouronium salts, formed in situ from thiourea and an α-haloketone, are key intermediates in the Hantzsch thiazole synthesis.[6][7] This reaction is a powerful tool for the construction of the thiazole ring, a scaffold found in numerous pharmaceuticals.
Mechanism of the Hantzsch Thiazole Synthesis:
The synthesis begins with the S-alkylation of thiourea by the α-haloketone to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the isothiourea moiety attacks the carbonyl carbon. Subsequent dehydration yields the aromatic 2-aminothiazole product.[6]
Caption: Hantzsch thiazole synthesis workflow.
The versatility of this reaction allows for the synthesis of a wide variety of substituted thiazoles by simply changing the α-haloketone and thiourea starting materials.
Synthesis of Thioethers and Thioesters
Isothiouronium salts can also serve as precursors for the synthesis of thioethers and thioesters, often avoiding the need to handle free thiols.[8][9]
For thioether synthesis , the isothiouronium salt is first hydrolyzed under basic conditions to generate a thiolate in situ. This nucleophilic thiolate is then immediately reacted with a second equivalent of an alkyl halide to form the thioether.[9] This one-pot procedure is particularly advantageous for preparing symmetrical and unsymmetrical thioethers.[9]
For thioester synthesis , isothiouronium salts have been developed as reagents that, in the presence of a base, can convert carboxylic acids into thioesters.[10] This transformation likely proceeds through the formation of a reactive acyl-isouronium intermediate.[10]
Experimental Protocols: Self-Validating Systems
The following protocols are designed to be self-validating, providing expected outcomes and troubleshooting guidance.
Protocol 1: Synthesis of S-Benzylisothiouronium Chloride
This protocol details the synthesis of a common isothiouronium salt.[11][12]
Materials:
Benzyl chloride (1.0 mole, 126.5 g)
Thiourea (1.0 mole, 76.1 g)
Ethanol (200 mL)
Procedure:
Combine benzyl chloride, thiourea, and ethanol in a round-bottom flask equipped with a reflux condenser.
Heat the mixture to reflux for 30 minutes. A vigorous reaction should be observed as the solids dissolve.
Cool the resulting solution to room temperature. The product will precipitate out of solution.
Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
Recrystallize the product from ethanol if necessary.
Expected Outcome: A nearly quantitative yield of S-benzylisothiouronium chloride as a white crystalline solid (m.p. 172-174 °C).[11]
Troubleshooting: A lower-melting point form (m.p. 146-148 °C) is sometimes obtained. This can be converted to the higher-melting form by recrystallization from ethanol, optionally seeding with a crystal of the higher-melting product.[11]
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol provides a detailed procedure for a classic Hantzsch thiazole synthesis.[6]
Materials:
2-Bromoacetophenone (5.0 mmol, 0.995 g)
Thiourea (7.5 mmol, 0.571 g)
Methanol (5 mL)
5% Sodium Carbonate solution (20 mL)
Procedure:
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
Add methanol and a stir bar, and heat the mixture with stirring at approximately 100 °C for 30 minutes.
Allow the solution to cool to room temperature.
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
Collect the solid product by vacuum filtration, washing the filter cake with water.
Allow the collected solid to air dry.
Expected Outcome: A high yield of 2-amino-4-phenylthiazole as a solid. The product is often pure enough for characterization without further purification.[6]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity can be confirmed by melting point determination and NMR spectroscopy.[6]
Application in Drug Development: A Case Study of Zanamivir (Relenza)
The strategic use of isothiouronium salt chemistry is exemplified in some synthetic routes to the antiviral drug Zanamivir (Relenza) , an inhibitor of the neuraminidase enzyme used to treat and prevent influenza.[13] In these syntheses, a key step involves the introduction of a guanidinyl group.
While several methods exist for this transformation, one approach utilizes an S-methylisothiourea derivative to guanidinylate a primary amine precursor of Zanamivir.[13] This reaction, a variation of the Rathke synthesis, demonstrates the utility of isothiouronium salt chemistry in the late-stage functionalization of complex molecules, providing a reliable method for installing the crucial guanidine moiety that is essential for the drug's binding to the neuraminidase active site.[1]
Caption: Role of isothiouronium chemistry in Zanamivir synthesis.
Conclusion and Future Outlook
Isothiouronium salts are far more than simple thiol precursors. Their stability, ease of preparation, and diverse reactivity make them powerful tools in the arsenal of the modern synthetic chemist. From the fundamental synthesis of thiols and guanidines to the construction of complex heterocyclic scaffolds and their application in the synthesis of life-saving medicines, the chemistry of isothiouronium salts continues to be a vibrant and fruitful area of research. As the demand for more efficient and sustainable synthetic methods grows, the development of new reactions and applications involving these versatile intermediates is poised to accelerate, further solidifying their importance in both academic and industrial research.
References
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022).
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Rasayan J. Chem.
Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. (2023). J. Org. Chem., 88(6), 3535–3540.
Preparation of S-benzylisothiouronium chloride. (n.d.). PrepChem.com. Retrieved from [Link]
Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu) for the treatment of influenza. (2009). Chemical Reviews, 109(9), 4398-4438.
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
Working with Hazardous Chemicals. (2014). Organic Syntheses, 91, 116.
Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2005). Russian Journal of General Chemistry, 75(8), 1298-1299.
ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. (2012). ChemInform, 43(36).
Zanamivir, Relenza…For the prevention and treatment of influenza A and B. (2014). SlideShare.
Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine(Cáceres-Castillo et al., 2012). (n.d.).
Application Notes: Hantzsch Synthesis for Thiazole Deriv
Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences, 136(3).
Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2020). International Journal of Scientific Research in Science and Technology.
Isothiouronium. (n.d.). In Wikipedia. Retrieved from [Link]
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2047.
Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. (2021). Chemical Science, 12(20), 7068-7075.
Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. (2010). Arkivoc, 2010(9), 216-228.
Synthesis of zanamivir. (2009). Request PDF.
Microwave-Assisted Synthesis of Asymmetric Disulfides. (2013). RSC Advances.
Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. (2025). The Journal of Organic Chemistry.
Thioureas and isothiouronium salts of the aglycone of teicoplanin. I. Synthesis and biological activity. (1989). The Journal of Antibiotics, 42(8), 1268-1275.
Thiols And Thioethers. (2015). Master Organic Chemistry.
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN.
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
Thiol synthesis methods: a review. (2024). Request PDF.
Preparation of Thiols. (n.d.). University of Calgary.
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Product Class 13: Guanidine Deriv
Nucleophilic functionalization of thianthrenium salts under basic conditions. (2024). Beilstein Journal of Organic Chemistry, 20, 102-108.
Substrate scope and functional group compatibility of the primary and secondary S-thiosulfonates Reaction conditions. (n.d.).
S‐Aryl isothiouronium salts are convenient synthetic surrogates for... (n.d.).
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). tspace.library.utoronto.ca.
Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N -Amidinyliminium Ions. (1998). The Journal of Organic Chemistry, 63(23), 8121-8132.
Guanidine synthesis by guanyl
Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. (2023). Pharmaceutical Sciences and Research, 10(2), 115-125.
A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Current Opinion in Biotechnology, 66, 140-149.
Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents. (1996). Nucleosides and Nucleotides, 15(1-3), 707-716.
A review: Mechanism of action of antiviral drugs. (2021).
CHAPTER 9. Substitution reactions. (n.d.). University of Kentucky.
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Initial Synthesis of Trimethylisothiouronium Compounds
I have successfully located a digitized version of the Berichte der Deutschen Chemischen Gesellschaft from 1881, which likely contains Rathke's original paper. This is a critical step. I have also gathered some general i...
Author: BenchChem Technical Support Team. Date: February 2026
I have successfully located a digitized version of the Berichte der Deutschen Chemischen Gesellschaft from 1881, which likely contains Rathke's original paper. This is a critical step. I have also gathered some general information about organic chemistry in the 19th century, which will help in contextualizing the discovery. However, I still need to:
Access and analyze the full text of Rathke's 1881 paper. This is the most crucial next step to extract the original synthesis details, the context of his research, and the characterization methods he used.
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Analyze Rathke's 1881 Paper: I will carefully examine the full text of "Ueber Derivate und Constitution des Schwefelharnstoffs" to:
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Abstract
This technical guide provides a comprehensive exploration of the discovery and foundational synthesis of trimethylisothiouronium compounds, a class of reagents that has become integral to modern organic synthesis. We delve into the pioneering 19th-century research that first unveiled these structures, examining the intellectual landscape and experimental methodologies of the era. The guide offers a detailed, step-by-step analysis of the initial synthetic protocols, elucidating the underlying reaction mechanisms and the rationale behind the experimental choices. By bridging historical context with contemporary understanding, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into the origins and fundamental chemistry of these important synthetic building blocks.
Introduction: The Enduring Significance of Isothiouronium Salts
Isothiouronium salts, characterized by the general formula [RSC(NH₂)₂]⁺X⁻, are a cornerstone of synthetic organic chemistry.[1] Their stability, ease of preparation, and diverse reactivity have established them as indispensable reagents. In their trimethylated form, specifically as S-methylisothiourea salts, they serve as crucial precursors for the synthesis of guanidinium groups, a common motif in pharmacologically active molecules.[1] Furthermore, isothiouronium salts are valuable as thiol surrogates, mitigating the challenges associated with the handling of volatile and malodorous thiols.[2][3] Their applications extend to the synthesis of various heterocyclic compounds, including pyrimidines and aminothiazoles.[4] Understanding the origins of these versatile compounds provides a deeper appreciation for the evolution of organic synthesis and the enduring legacy of foundational chemical discoveries.
The Pioneering Investigation: Bernhard Rathke and the Constitution of Thiourea
The story of trimethylisothiouronium compounds begins in the late 19th century, a period of fervent investigation into the structure and reactivity of organic molecules. At the forefront of this exploration was German chemist Bernhard Rathke, whose work on thiourea and its derivatives laid the groundwork for our understanding of isothiouronium salts. In his 1881 publication in Berichte der Deutschen Chemischen Gesellschaft, titled "Ueber Derivate und Constitution des Schwefelharnstoffs" (On Derivatives and Constitution of Thiourea), Rathke detailed his systematic investigation into the reactions of thiourea, which ultimately led to the first synthesis of a trimethylisothiouronium compound.[1]
Rathke's research was driven by a fundamental question of the time: the structural nature of thiourea. By reacting thiourea with various agents and analyzing the products, he sought to elucidate its molecular constitution. It was in this context that he explored the methylation of thiourea, a reaction that would prove to be of profound importance.
The Foundational Synthesis: A Mechanistic and Methodological Deep Dive
The initial synthesis of a trimethylisothiouronium salt, specifically S-methylisothiourea, was a direct consequence of Rathke's investigations into the alkylation of thiourea. The fundamental reaction, which remains a standard method to this day, is the S-alkylation of thiourea with a suitable methylating agent.[1]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The sulfur atom of the thiourea molecule, being a soft nucleophile, readily attacks the electrophilic methyl group of the methylating agent. This results in the formation of a stable S-methylisothiouronium cation, with the counter-ion being the leaving group from the methylating agent.
The general mechanism can be depicted as follows:
Caption: General workflow for the synthesis of S-methylisothiouronium salts.
A Refined Protocol for S-Methylisothiourea Sulfate
While Rathke's initial work established the feasibility of the synthesis, subsequent refinements by chemists such as Arndt in 1921 and the standardized procedure published in Organic Syntheses in 1932 provide a more detailed and reproducible protocol. The following method for the preparation of S-methylisothiourea sulfate is based on these later, optimized procedures.
Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate
Reagents:
Thiourea (finely divided): 2 moles
Dimethyl sulfate: 1.1 moles
Water: 70 mL
95% Ethyl alcohol
Procedure:
In a 2-liter round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.
To this mixture, add 138 g (1.1 moles) of dimethyl sulfate. Immediately attach a long reflux condenser to the flask.
The reaction will proceed spontaneously. As the reaction becomes more rapid, occasional cooling may be necessary to moderate the rate.
Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.
Allow the mixture to cool to room temperature.
Add 200 mL of 95% ethyl alcohol to the flask and filter the contents with suction.
Wash the collected solid twice with 100 mL portions of 95% ethyl alcohol.
Allow the product to air dry.
Expected Yield: 220-233 g (79-84% of the theoretical amount).
Causality Behind Experimental Choices
Choice of Methylating Agent: While Rathke likely used a simpler methyl halide, dimethyl sulfate became a preferred reagent due to its high reactivity and efficiency in methylation.
Solvent System: The use of water as the initial solvent allows for the dissolution of the thiourea and facilitates the initial reaction. The subsequent addition of ethanol is a classic technique for precipitating the salt out of the solution, as S-methylisothiourea sulfate is less soluble in ethanol than in water.
Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction goes to completion, maximizing the yield of the desired product.
Initial Characterization in the 19th Century
In the late 19th century, the tools available for compound characterization were limited compared to modern spectroscopic techniques. Chemists of the era relied on a combination of physical properties and chemical tests to identify and confirm the structure of new compounds.
Melting Point Determination: A sharp and consistent melting point was a key indicator of a pure compound. For S-methylisothiourea sulfate, a melting point with decomposition at approximately 235°C is a characteristic feature.
Crystalline Form: The shape and appearance of the crystals were often meticulously documented and used as a means of identification.
Elemental Analysis: Although laborious, combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, nitrogen, and sulfur) was a cornerstone of 19th-century organic chemistry.[1]
Qualitative Chemical Tests: Rathke and his contemporaries would have employed a variety of qualitative tests to probe the functional groups present in the newly synthesized compound. For example, the reaction of S-methylisothiourea with amines to produce guanidines, a reaction now known as the Rathke synthesis, served as both a synthetic application and a method of structural confirmation.[1]
Table 1: Properties of S-Methylisothiourea Sulfate
Property
Value
Molecular Formula
(CH₅N₂S)₂·H₂SO₄
Molecular Weight
278.35 g/mol
Appearance
White crystalline solid
Melting Point
235 °C (decomposes)
Solubility
Soluble in water, sparingly soluble in ethanol
Conclusion
The discovery and initial synthesis of trimethylisothiouronium compounds by Bernhard Rathke represent a significant milestone in the history of organic chemistry. His systematic investigation into the chemistry of thiourea not only led to the creation of a new class of compounds but also provided a deeper understanding of the structure and reactivity of organosulfur compounds. The foundational synthetic methods he developed, though refined over the decades, remain conceptually unchanged and continue to be the basis for the preparation of these invaluable reagents. For the modern researcher, understanding this historical context provides a richer perspective on the tools of synthetic chemistry and the intellectual journey that has shaped the field.
References
Rathke, B. (1881). Ueber Derivate und Constitution des Schwefelharnstoffs. Berichte der Deutschen Chemischen Gesellschaft, 14(2), 1774–1780. [Link]
Ball, N. D., & Magné, V. (2017). S-Aryl Isothiouronium Salts Are Convenient Synthetic Surrogates for Thiophenols in S-Functionalization Reactions. Organic Letters, 19(18), 4842–4845. [Link]
Arndt, F. (1921). Thio-glyoxalone, und ihre Beziehungen zu den Imidazolen, Thiazolen und Pyrimidinen. Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 54(10), 2236–2254. [Link]
Shildneck, P. R., & Windus, W. (1932). s-Methyl isothiourea sulfate. Organic Syntheses, 12, 52. [Link]
N,N'-S-Trimethylisothiouronium Iodide protocol for guanidinylation of primary amines
Application Note & Protocol Topic: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea: A Robust Reagent for the Guanidinylation of Primary Amines Audience: Researchers, scientists, and drug development professionals. Intr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea: A Robust Reagent for the Guanidinylation of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium group is a highly basic functional group that is protonated under physiological conditions, making it a cornerstone in medicinal chemistry and chemical biology. Its ability to engage in multiple hydrogen bonds and electrostatic interactions has led to its incorporation into a wide array of biologically active molecules and pharmaceuticals. The synthesis of guanidines, therefore, is a critical transformation in the development of new therapeutics. This application note provides a detailed protocol for the guanidinylation of primary amines using N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, a versatile and widely used reagent.
The Reagent: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, often abbreviated as di-Boc-S-methylisothiourea, is an electrophilic guanidinylating agent.[][2][3] The two tert-butoxycarbonyl (Boc) protecting groups serve a dual purpose: they decrease the basicity of the guanidine nitrogen atoms and increase the electrophilicity of the central carbon atom, facilitating the reaction with nucleophilic amines.[4] The S-methyl group acts as a good leaving group upon activation. This reagent is a stable, white to off-white powder that is soluble in many common organic solvents.[]
Reaction Mechanism
The guanidinylation of a primary amine with N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea proceeds through a two-step mechanism: activation followed by nucleophilic substitution.
Activation: The thiourea itself is not sufficiently reactive to directly guanidinylate an amine. An activating agent, typically a thiophilic species, is required to convert the S-methyl group into a better leaving group. Common activators include mercury(II) chloride (HgCl₂), N-iodosuccinimide (NIS), or Mukaiyama's reagent.[5][6] The activator coordinates to the sulfur atom, making the central carbon more susceptible to nucleophilic attack.
Nucleophilic Attack and Elimination: The primary amine then attacks the activated carbon atom, forming a tetrahedral intermediate. Subsequent elimination of the activated S-methyl group (as methyl mercaptan or a related species) and a proton transfer yields the N,N'-di-Boc-protected guanidine product.
Caption: General workflow for the guanidinylation of primary amines.
Detailed Experimental Protocol
This protocol provides a general procedure for the guanidinylation of a primary amine using N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea and subsequent deprotection.
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine and dissolve it in the chosen anhydrous solvent.
Add the base (e.g., TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.
In a separate flask, dissolve N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea in the anhydrous solvent.
Add the activating agent to the solution of the guanidinylating reagent and stir for 10-15 minutes. A change in appearance (e.g., formation of a precipitate) may be observed.
Slowly add the activated guanidinylating reagent solution to the stirring solution of the primary amine and base.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.[7]
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-di-Boc-protected guanidine.
Part 2: Deprotection
Materials:
N,N'-di-Boc-protected guanidine
Trifluoroacetic acid (TFA)
Anhydrous Dichloromethane (DCM)
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole, optional)
Cold diethyl ether
Procedure:
Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.
If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger (2.5-5% v/v).[8][9][10]
Cool the solution to 0 °C in an ice bath.
Slowly add Trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted depending on the substrate's sensitivity.[7][11]
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.[8]
The resulting guanidine TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold diethyl ether.
Dry the product under vacuum.
Optimization and Troubleshooting
Parameter
Recommendation
Rationale
Solvent
Anhydrous DCM, THF, or MeCN are commonly used.
The choice of solvent can influence reaction rates and solubility of reagents.[7]
Base
TEA or DIPEA are typical choices.
The base neutralizes the acid generated during the reaction and can facilitate the reaction.
Activator
HgCl₂ is very effective but toxic. NIS and carbodiimides are good alternatives.[12][13]
The choice of activator can impact reaction efficiency and workup. Using non-heavy metal activators is environmentally preferable.[12][14]
Temperature
Room temperature is usually sufficient.
For less reactive amines, gentle heating may be required, but this can also lead to side reactions.
Deprotection
Use of scavengers like TIS is recommended for complex molecules.
Scavengers trap the reactive tert-butyl cation generated during Boc deprotection, preventing side reactions with sensitive functional groups.[8][9][10]
Applications in Research and Drug Discovery
The guanidinylation of primary amines is a key step in the synthesis of a wide range of biologically active compounds, including:
Arginine Mimetics: The guanidinium side chain of arginine is crucial for many biological interactions. Synthetic arginine analogs are used to probe and modulate protein-protein interactions and enzyme activity.
Antimicrobial Peptides: Many naturally occurring antimicrobial peptides contain arginine residues. The introduction of guanidinium groups can enhance the antimicrobial activity of synthetic peptides.
Kinase Inhibitors: The guanidinium group can act as a phosphate mimic and is found in the structure of several kinase inhibitors.[15]
DNA and RNA Binders: The ability of the guanidinium group to form strong hydrogen bonds makes it an important functional group in molecules designed to bind to nucleic acids.[15]
Safety Precautions
Mercury(II) Chloride: HgCl₂ is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional guidelines.
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
General Precautions: As with all chemical reactions, it is important to wear appropriate personal protective equipment and to be aware of the hazards associated with all reagents and solvents used.
References
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH. [Link]
Best mild Boc-deprotection method for a guanidine compound? Reddit. [Link]
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. [Link]
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
bis(tert-butoxycarbonyl)-protected guanidines using polymer-supported carbodiimide. Audrey Yun Li. [Link]
Application Note: Site-Specific Synthesis of Symmetric Dimethylarginine (SDMA) Peptides
This guide details the application of N,N'-S-Trimethylisothiouronium Iodide for the site-specific synthesis of Symmetric Dimethylarginine (SDMA) peptides. Reagent Focus: N,N'-S-Trimethylisothiouronium Iodide Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of N,N'-S-Trimethylisothiouronium Iodide for the site-specific synthesis of Symmetric Dimethylarginine (SDMA) peptides.
The incorporation of methylated arginine residues, particularly Symmetric Dimethylarginine (SDMA) , is critical for studying epigenetic regulation, RNA processing, and protein-protein interactions. While Fmoc-SDMA-OH building blocks are available, they are often prohibitively expensive and prone to lactamization during storage.
This Application Note provides a robust, cost-effective alternative: On-Resin Guanidination . By utilizing N,N'-S-Trimethylisothiouronium Iodide to convert Ornithine residues directly into SDMA, researchers can achieve high-fidelity site-specific modifications without specialized building blocks.
Chemical Basis & Mechanism
The core chemistry relies on the nucleophilic substitution of the methylthio group (
-Me) of the isothiouronium salt by the -amino group of an Ornithine residue.
The reaction proceeds via an addition-elimination pathway. The ornithine amine attacks the central carbon of the isothiouronium salt. The tetrahedral intermediate collapses, expelling methanethiol and forming the resonance-stabilized guanidinium core.
Figure 1: Mechanism of Ornithine to SDMA conversion using N,N'-S-Trimethylisothiouronium Iodide.
Experimental Protocol
This protocol is designed for Solid Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. It assumes the use of orthogonal protection (e.g., Alloc or Mtt) for the Ornithine residue to allow site-specific modification.
Materials Required
Reagent
Specification
Role
N,N'-S-Trimethylisothiouronium Iodide
>98% Purity
Guanidinylation Agent
DIPEA
N,N-Diisopropylethylamine
Base
DMF
Anhydrous, amine-free
Solvent
Ornithine-Peptide-Resin
Fmoc-Orn(Mtt)-OH or Fmoc-Orn(Alloc)-OH
Substrate
Step-by-Step Methodology
Phase 1: Selective Deprotection of Ornithine
Before guanidination, the
-amine of Ornithine must be exposed while the N-terminus and other side chains remain protected.
If using Mtt (4-Methyltrityl):
Wash resin with DCM (3 x 1 min).
Treat with 1% TFA / 5% TIS in DCM (flow wash) until the yellow color (trityl cation) disappears (approx. 10-15 cycles of 1 min).
Critical: Wash immediately with 5% DIPEA/DMF to neutralize the resin and prevent premature cleavage of acid-labile linkers (e.g., Rink Amide).
If using Alloc (Allyloxycarbonyl):
Treat resin with
(0.1 eq) and Phenylsilane (10 eq) in DCM under Argon for 2 x 30 min.
Wash extensively with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd).
Phase 2: Guanidination Reaction (The Conversion)
Preparation: Swell the selectively deprotected resin in DMF for 10 min.
Reagent Solution: In a separate vial, dissolve N,N'-S-Trimethylisothiouronium Iodide (5.0 equivalents relative to resin loading) in minimum DMF.
Activation: Add DIPEA (10.0 equivalents) to the reagent solution.
Note: The solution may warm slightly.
Incubation: Add the mixture to the resin.
Temperature: 40°C (Recommended) or Room Temperature.
Time: 4 hours (at 40°C) or Overnight (12-16h) at RT.
Optimization: For difficult sequences, repeat the coupling (double couple) with fresh reagents for another 4 hours.
Washing: Drain and wash resin with DMF (5 x 2 min) and DCM (5 x 2 min) to remove the strong smell of methanethiol.
Phase 3: Cleavage and Analysis
Perform standard Fmoc deprotection of the N-terminus (if not already done).
Cleave peptide using TFA/TIS/H2O (95:2.5:2.[2]5) for 2-3 hours.
Precipitate in cold diethyl ether and analyze via HPLC/MS.
Mass Shift: The conversion of Ornithine (
) to SDMA () results in a net mass increase of +56.06 Da (addition of minus loss? No, strictly: Orn residue + - ... Let's verify mass).
Correction: Orn side chain is
. SDMA side chain is .
Net addition to the peptide mass: The reagent adds
and loses (from the reagent structure reacting with amine)? No.
Exact Mass Calculation:
Ornithine residue mass: 114.1 Da.
SDMA residue mass: 170.2 Da.
Delta Mass:+56.1 Da .
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Conversion
Steric hindrance or insufficient base.
Increase temperature to 50°C; use 10 eq of reagent; ensure pH > 9 (check with wet pH paper).
Ensure N-terminus is Fmoc-protected during the side-chain guanidination step.
Precipitate in DMF
Iodide salt solubility limits.
Add a small amount of DMSO or increase DMF volume.
Strong Odor
Methanethiol release.
Vent reaction vessel into a fume hood or bleach trap.
Workflow Diagram
Figure 2: Solid-phase synthesis workflow for SDMA peptide generation.
References
National Institutes of Health (NIH). (2020). Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation. J Proteome Res.[4] Retrieved from [Link]
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res.[4][5][6] Retrieved from [Link]
step-by-step guide for amine modification with N,N'-S-Trimethylisothiouronium Iodide
Application Note & Protocol Topic: A Step-by-Step Guide for Amine Modification with N,N'-S-Trimethylisothiouronium Iodide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Step-by-Step Guide for Amine Modification with N,N'-S-Trimethylisothiouronium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Conversion of Amines to Guanidiniums
The targeted modification of primary amines is a cornerstone of bioconjugation and synthetic chemistry. Among the most powerful transformations is guanidinylation, the conversion of a primary amine (-NH₂) to a guanidinium group (-NH-C(=NH₂⁺)-NH₂). This modification is particularly significant in protein and peptide chemistry, where the primary amine of a lysine residue can be converted into a homoarginine residue, effectively mimicking the structure of arginine.[1][2] The guanidinium group is a key structural element in many natural products and pharmaceuticals due to its strong basicity (pKa ~13.5), which ensures it is protonated and positively charged under physiological conditions.[3]
N,N'-S-Trimethylisothiouronium Iodide has emerged as a robust and efficient reagent for this purpose. It offers a straightforward method for the guanylation of primary amines under relatively mild conditions. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiouronium salt, leading to the formation of a stable guanidinium group and the release of methanethiol, a volatile byproduct.[4] This guide provides a detailed protocol for using N,N'-S-Trimethylisothiouronium Iodide, explains the chemical principles behind the procedure, and offers insights for successful implementation in a research setting.
Reaction Mechanism and Scientific Principles
The efficacy of N,N'-S-Trimethylisothiouronium Iodide as a guanidinylating agent stems from its structure. The S-methyl group makes the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The sulfur atom also serves as an excellent leaving group in the form of methanethiol (CH₃SH).
The reaction is a nucleophilic substitution where the primary amine of the substrate (e.g., a protein, peptide, or small molecule) acts as the nucleophile. For the reaction to proceed efficiently, the amine must be in its unprotonated, nucleophilic state. This necessitates conducting the reaction under basic conditions, typically at a pH above the pKa of the target amine group (for lysine ε-amino groups, the pKa is ~10.5).
Caption: Mechanism of Guanidinylation.
Core Protocol: Guanidinylation of a Primary Amine
This protocol provides a general framework for the modification of a primary amine-containing molecule. Specific parameters may need optimization depending on the substrate.
Substrate: Molecule containing a primary amine (e.g., protein, peptide, small molecule)
Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or similar buffer, pH 9.0-10.0
Solvents: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) for non-aqueous reactions
Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) buffer or similar primary amine-containing solution
Purification: Dialysis tubing (for proteins), Solid-Phase Extraction (SPE) cartridges, or Flash Chromatography system (for small molecules)
Analytical Equipment: Mass Spectrometer (ESI-MS or MALDI-TOF), NMR Spectrometer
Detailed Step-by-Step Methodology
Substrate Preparation:
For Proteins/Peptides: Dissolve the biomolecule in the reaction buffer (e.g., 0.1 M NaHCO₃, pH 9.5) to a final concentration of 1-10 mg/mL. Ensure the protein is stable at this pH.
For Small Molecules: Dissolve the substrate in an appropriate anhydrous solvent like DMF or THF.
Reagent Preparation:
Immediately before use, prepare a stock solution of N,N'-S-Trimethylisothiouronium Iodide. For aqueous reactions, it can be dissolved directly in the reaction buffer. For non-aqueous reactions, use the same solvent as the substrate.
Guanidinylation Reaction:
Add the N,N'-S-Trimethylisothiouronium Iodide solution to the substrate solution. The molar ratio of reagent to amine groups should be optimized. A 10- to 50-fold molar excess of the reagent over the available primary amines is a good starting point.
Stir or gently agitate the reaction mixture at room temperature or 4°C. The reaction time can vary from 2 to 24 hours.
Causality Check: The basic pH is crucial to deprotonate the primary amine, making it a potent nucleophile. The excess of the guanidinylating reagent helps to drive the reaction towards completion.
Reaction Monitoring (Optional but Recommended):
For small molecules, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
For proteins, a sample can be taken at different time points and analyzed by mass spectrometry to observe the mass shift corresponding to the addition of the guanidinium group (+42.02 Da per modification).
Work-up and Purification:
Quenching: Add a quenching reagent like Tris buffer to consume any unreacted N,N'-S-Trimethylisothiouronium Iodide.
Purification (Proteins): Remove excess reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Purification (Small Molecules): The product can be purified using standard techniques such as flash chromatography on silica gel or reverse-phase HPLC.
Characterization of the Modified Product:
Mass Spectrometry: Confirm the successful modification by observing the expected mass increase. For each primary amine converted to a guanidinium group, the mass will increase by 42.02 Da.
NMR Spectroscopy: For small molecules, ¹H and ¹³C NMR can confirm the structural changes.
Experimental Workflow
Caption: Guanidinylation Experimental Workflow.
Key Parameters, Data Presentation, and Troubleshooting
Successful guanidinylation depends on the careful control of several parameters.
Parameter
Recommended Range
Rationale & Expert Insight
pH
8.5 - 10.5
Must be above the pKa of the target amine to ensure it is deprotonated and nucleophilic. For proteins, ensure the chosen pH does not cause denaturation.
Reagent Stoichiometry
10-100 fold molar excess
A higher excess drives the reaction to completion but may increase the likelihood of non-specific modifications if other nucleophiles are present.
Temperature
4°C - 25°C (Room Temp)
Lower temperatures (4°C) are often preferred for sensitive proteins to maintain their structural integrity over longer reaction times.
Reaction Time
2 - 24 hours
Requires optimization. Monitor the reaction to determine the point of maximum conversion without significant byproduct formation.
Solvent
Aqueous Buffer or Anhydrous Organic
The choice depends on the substrate's solubility. For biomolecules, aqueous buffers are standard. For organic molecules, anhydrous conditions prevent hydrolysis of the reagent.
Troubleshooting Common Issues
Low Reaction Yield:
Possible Cause: pH is too low, or the amine is sterically hindered.
Solution: Increase the pH (if the substrate is stable) or increase the reaction time and/or temperature. A higher excess of the reagent may also be beneficial.
Formation of Byproducts:
Possible Cause: The reagent is reacting with other nucleophilic groups in the substrate (e.g., thiols).[5][6]
Solution: Protect other reactive groups if possible. Optimize the stoichiometry to use the lowest effective concentration of the guanidinylating reagent.
Difficulty in Purification:
Possible Cause: The modified product has significantly different solubility properties.
Solution: For proteins, ensure complete removal of the reagent by using a stringent dialysis protocol or a desalting column. For small molecules, explore different chromatography conditions (e.g., different solvent systems or column phases).
Conclusion and Final Remarks
Amine modification using N,N'-S-Trimethylisothiouronium Iodide is a powerful technique for introducing guanidinium groups into a wide range of molecules. The protocol described herein provides a robust starting point for researchers. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, this method can be reliably applied to synthesize modified proteins, peptides, and other valuable compounds for applications in drug discovery, proteomics, and materials science. The conversion of primary amines to guanidiniums can alter the charge, basicity, and binding properties of a molecule, opening up new avenues for scientific investigation.
References
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
Romero, J. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]
Wright, J. B. (1951). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry. Available at: [Link]
Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. Available at: [Link]
Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]
Aoyagi, Y., & Endo, T. (1998). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. ResearchGate. Available at: [Link]
Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. Google Patents.
Baker, T. J., et al. (1999). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry. Available at: [Link]
Goodman, M., et al. (1999). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications. Available at: [Link]
N,N'-S-Trimethylisothiouronium Iodide as a reagent for natural product synthesis
This is a comprehensive technical guide and protocol for the use of -S-Trimethylisothiouronium Iodide in the synthesis of natural products, specifically focusing on the installation of methylated guanidine motifs. Applic...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide and protocol for the use of
-S-Trimethylisothiouronium Iodide in the synthesis of natural products, specifically focusing on the installation of methylated guanidine motifs.
Application Note:
-S-Trimethylisothiouronium Iodide as a Reagent for Natural Product Synthesis
Executive Summary
-S-Trimethylisothiouronium Iodide (CAS: 6972-04-9) is a specialized electrophilic amidinating reagent used primarily to install -dimethylguanidine functionalities into amine-bearing scaffolds.[1][2] While less common than standard Goodman reagents (Boc-protected guanidines), this salt is critical for the direct, atom-economical synthesis of symmetrically methylated guanidine alkaloids found in marine sponges (e.g.,Ptilomycalin A analogs) and biologically active arginine derivatives.
This guide details the mechanistic basis, preparation, and optimized protocols for using this reagent to synthesize methylated guanidine cores, ensuring high yields and minimizing the release of volatile methanethiol byproducts.
Chemical Profile & Mechanism of Action[3]
Reagent Identity
IUPAC Name:
-Dimethyl--methylisothiouronium iodide
Structure:
Role: Electrophilic Guanylating Agent
Key Reactivity: The central carbon is highly electrophilic due to the leaving group ability of the thiomethyl ether (
) and the cationic nature of the amidinium system.
Mechanism: Nucleophilic Guanylation
The reaction proceeds via an addition-elimination mechanism (nucleophilic aromatic substitution-like pathway at the
carbon).
Addition: The nucleophilic amine (
) attacks the central amidinium carbon.
Intermediate: Formation of a tetrahedral intermediate.
Elimination: Collapse of the intermediate expels methanethiol (
) and generates the guanidinium salt.
Figure 1: Mechanistic pathway for the guanylation of amines using N,N'-S-Trimethylisothiouronium Iodide.
Applications in Natural Product Synthesis[3][4][5][6][7][8]
This reagent is specifically indicated for natural products containing the symmetrical dimethylguanidine moiety. Unlike standard
-methylisothiourea (which yields unsubstituted guanidines), the -dimethyl variant installs the methyl groups concomitantly with the guanidine core, avoiding post-synthetic methylation steps that often lead to over-alkylation.
Target Classes
Marine Guanidine Alkaloids: Analogs of Crambescidin and Batzelladine where methylated guanidine side chains are required.
Modified Arginine Derivatives: Synthesis of Symmetric Dimethylarginine (SDMA) mimics, which are endogenous nitric oxide synthase (NOS) inhibitors.
Heterocycle Construction: Precursor for synthesizing
-methylpyrimidines via condensation with malonates.
Comparative Reagent Table
Reagent
Product Moiety
Atom Economy
Byproduct
-S-Trimethylisothiouronium Iodide
-Dimethylguanidine
High
MeSH (Gas)
-Methylisothiourea Sulfate
Unsubstituted Guanidine
High
MeSH (Gas)
-Di-Boc--triflylguanidine
Protected Guanidine
Low
TfNH2
Cyanamide ()
Unsubstituted Guanidine
Very High
None
Experimental Protocols
Safety Pre-requisites
Methanethiol (MeSH) Hazard: This reaction releases methyl mercaptan, a highly malodorous and toxic gas.
Control: All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize MeSH to odorless sulfonate before release.
Iodide Sensitivity: The product is an iodide salt. If iodine sensitivity is an issue for subsequent steps, an ion exchange (to chloride or acetate) may be required.
Protocol A: Synthesis of the Reagent (If not commercial)
Note: While commercially available, fresh preparation ensures optimal purity.
Materials:
-Dimethylthiourea (, )
Methyl Iodide (
, ) [CAUTION: Carcinogen]
Acetone or Ethanol (
)
Procedure:
Dissolve
-dimethylthiourea in acetone () in a round-bottom flask equipped with a reflux condenser.
Add Methyl Iodide dropwise at room temperature. Exothermic reaction may occur.
Heat to mild reflux (
) for 1-2 hours.
Cool to
.[3] The salt will precipitate as a white crystalline solid.
Filter, wash with cold acetone/ether, and dry under vacuum.
Solvent: Ethanol/Water (3:1) or DMF (for hydrophobic amines)
Step-by-Step:
Setup: In a fume hood, equip a reaction flask with a reflux condenser connected to a bleach scrubber trap.
Dissolution: Dissolve the Amine (
) in Ethanol ().
Addition: Add
-S-Trimethylisothiouronium Iodide ().
Basification: Add
(, ) or ().
Note: The base neutralizes the HI formed and liberates the free base of the isothiourea to facilitate attack.
Reaction: Heat the mixture to reflux (
) for 6–12 hours.
Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The starting amine spot should disappear.
Workup (Aqueous):
Concentrate the solvent under reduced pressure.
Dissolve residue in water.
If the product is hydrophobic, extract with
.
If the product is hydrophilic (common for guanidines), purify via C18 Reverse Phase chromatography or Ion Exchange resin (Amberlite IRA-400, Cl- form) to swap the iodide counterion.
Purification: Recrystallize from EtOH/Ether or purify via HPLC.
Figure 2: Operational workflow for guanidinylation using N,N'-S-Trimethylisothiouronium Iodide.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion
Reagent hydrolysis
Use dry solvents (DMF/EtOH) and anhydrous base ().
Low Conversion
Steric hindrance
Increase temperature to (sealed tube) or use microwave irradiation (, 20 min).
Oily Product
Iodide salt nature
Perform ion exchange to Chloride or Trifluoroacetate (TFA) salt, which often crystallizes better.
Strong Smell
MeSH leakage
Ensure scrubber contains fresh bleach and .
References
Preparation of Reagent:
Rathke, B. "Ueber die Einwirkung von Jodmethyl auf Thioharnstoffe." Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1774-1780. Link
Guanidinylation Methodology:
Katritzky, A. R., et al. "Synthesis of Guanidines."[4] Comprehensive Organic Functional Group Transformations II, Elsevier, 2005. Link
Application in Natural Products (General Guanidine Synthesis):
Berlinck, R. G. S., et al. "The Chemistry and Biology of Guanidine Natural Products." Natural Product Reports, vol. 33, 2016, pp. 456-490.[5] Link
Microwave Acceleration (Optimization):
Cunha, S., et al. "Microwave-assisted synthesis of N,N'-disubstituted guanidines." Tetrahedron Letters, vol. 43, no. 1, 2002, pp. 49-52. Link
Application Notes and Protocols for Catalytic Methods Involving Isothiouronium Intermediates
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of isothiouronium-based organocatalysis, a powerful and versatile tool in modern asymmetric synthesis. Moving be...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of isothiouronium-based organocatalysis, a powerful and versatile tool in modern asymmetric synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles, offers detailed experimental protocols for key transformations, and provides insights born from practical application. The aim is to equip researchers with the knowledge to not only successfully apply these methods but also to innovate and troubleshoot effectively.
Core Principles: The Dual-Activation Manifold of Isothiouronium Catalysis
Isothiouronium salts, particularly chiral derivatives like Tetramisole, Benzotetramisole (BTM), and Homobenzotetramisole (HBTM), are exceptionally potent Lewis basic organocatalysts.[1][2] Their efficacy stems from their reaction with carboxylic acid derivatives (often activated in situ as anhydrides or acyl halides) to form a highly reactive, chiral acyl-isothiouronium intermediate. This key intermediate is the linchpin of catalysis, capable of activating substrates through two distinct, yet often complementary, mechanistic pathways.
The Catalytic Cycle and Dual Reactivity Modes
The catalytic journey begins with the nucleophilic attack of the chiral isothiourea catalyst on an activated acyl donor, such as a symmetric anhydride. This step generates the pivotal acyl-isothiouronium species. From this central intermediate, the reaction can diverge into two main pathways depending on the nature of the substrates and reaction conditions:
LUMO-Lowering Activation (Acyl Transfer): The acyl-isothiouronium complex is a highly potent acylating agent, analogous to a protonated anhydride. The isothiouronium moiety acts as a superb leaving group, drastically lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the acyl carbonyl group. This heightened electrophilicity facilitates rapid acyl transfer to a nucleophile, such as an alcohol. This mode is the foundation for highly selective kinetic resolutions.[1][3]
HOMO-Raising Activation (Enolate Formation): In the presence of a base, the acyl-isothiouronium intermediate can be deprotonated at the α-carbon, forming a chiral C(1)-ammonium enolate.[4][5] This enolate is a nucleophilic species with its HOMO (Highest Occupied Molecular Orbital) energy raised, enabling it to participate in a variety of carbon-carbon bond-forming reactions, including Michael additions and annulations.[6][7] The catalyst's chiral scaffold effectively shields one face of the enolate, dictating the stereochemical outcome of the subsequent reaction.[6]
Figure 1: General catalytic cycle for isothiouronium catalysis.
Application Note I: Acylative Kinetic Resolution of Secondary Alcohols
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[8] Isothiourea catalysts, particularly Homobenzotetramisole (HBTM), are exceptionally effective for the acylative kinetic resolution of secondary alcohols, achieving high selectivity factors.[1][2][3]
Scientific Rationale: The success of this method hinges on the catalyst's ability to form a chiral acyl-isothiouronium intermediate that preferentially acylates one enantiomer of the alcohol over the other. The enantiodiscrimination arises from subtle steric and electronic interactions within the diastereomeric transition states formed between the chiral catalyst-acyl complex and each alcohol enantiomer. For many substrates, a key C=O•••isothiouronium interaction has been identified as crucial for efficient enantiodiscrimination.[9] The less reactive enantiomer is recovered unreacted with high enantiomeric purity, while the more reactive enantiomer is converted to its corresponding ester.
Protocol: Kinetic Resolution of rac-1-Phenylethanol using (S)-HBTM
This protocol details a representative procedure for the kinetic resolution of a benzylic secondary alcohol.
Materials:
(S)-Homobenzotetramisole ((S)-HBTM)
Racemic 1-phenylethanol
Isobutyric anhydride ((i-PrCO)₂O)
Triethylamine (Et₃N)
Toluene (anhydrous)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv.). Dissolve in anhydrous toluene (5.0 mL).
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Reagent Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) followed by the slow, dropwise addition of isobutyric anhydride (0.6 mmol, 0.6 equiv.).
Scientist's Note: Using slightly more than 0.5 equivalents of the anhydride ensures that the reaction can proceed to ~50% conversion, which is theoretically optimal for achieving high enantiomeric excess (ee) in the recovered starting material. Triethylamine acts as a stoichiometric base to neutralize the isobutyric acid byproduct, preventing unwanted side reactions.
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 2-4 hours.
Quenching: Once ~50% conversion is reached, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Workup: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted (R)-1-phenylethanol from the acylated product, (S)-1-phenylethyl isobutyrate.
Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester product using chiral HPLC or GC analysis.
Leveraging the HOMO-raising activation mode, isothiourea catalysts are masterful at promoting formal [4+2] cycloaddition reactions.[7] A classic example involves the reaction between an arylacetic acid (as an ammonium enolate precursor) and an electron-deficient alkene, such as an alkylidene pyrazolone, to construct highly functionalized six-membered heterocyclic scaffolds with excellent stereocontrol.[7]
Scientific Rationale: The process begins with the in situ formation of a mixed anhydride from the arylacetic acid and an activating agent like pivaloyl chloride. The isothiourea catalyst then forms the acyl-isothiouronium intermediate. A base deprotonates this species to generate the key (Z)-ammonium enolate. This nucleophilic enolate undergoes a stereoselective Michael addition to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular lactonization (ring-closing) to furnish the dihydropyranone product, regenerating the catalyst in the process.[10] The rigid conformation of the (Z)-enolate, often stabilized by a 1,5-O•••S interaction, ensures that the Michael acceptor approaches from the least hindered face, leading to high diastereo- and enantioselectivity.[6]
Protocol: (S)-HBTM-Catalyzed Annulation of Phenylacetic Acid and an Alkylidene Pyrazolone
Reaction Setup: To a flame-dried flask under N₂, add phenylacetic acid (0.2 mmol, 1.0 equiv.) and dissolve in anhydrous acetonitrile (2.0 mL).
Activation: Add 2,6-lutidine (0.4 mmol, 2.0 equiv.) followed by pivaloyl chloride (0.22 mmol, 1.1 equiv.). Stir the mixture at room temperature for 20 minutes to pre-form the mixed anhydride.
Scientist's Note: Pre-formation of the anhydride is crucial for reproducibility. 2,6-Lutidine is a non-nucleophilic base used to scavenge the HCl generated during anhydride formation.
Addition of Reactants: Add the (E)-4-benzylidene-1,3-dimethyl-1H-pyrazol-5(4H)-one (0.22 mmol, 1.1 equiv.) to the reaction mixture.
Catalysis Initiation: Add (S)-HBTM (0.02 mmol, 10 mol%) to the flask.
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dihydropyranopyrazolone product.
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (er) by chiral HPLC analysis.
Figure 2: Experimental workflow for the [4+2] annulation protocol.
The Steglich rearrangement is an intramolecular acyl transfer, typically of an O-acylated azlactone, to form a C-acylated product, thereby generating a quaternary stereocenter. Isothiourea catalysts have been shown to facilitate this transformation with high enantioselectivity.[11][12]
Scientific Rationale: The catalyst initiates the reaction by attacking the exocyclic carbonyl of the O-acylated azlactone substrate. This forms a chiral acyl-isothiouronium intermediate and releases the azlactone enolate. These two species form a tight ion pair. Within this chiral environment, the enolate attacks the activated acyl group in an intramolecular fashion. The stereochemistry of the newly formed quaternary carbon center is dictated by the facial selectivity imposed by the chiral catalyst.
Protocol: (R)-Tetramisole HCl Catalyzed Steglich Rearrangement of an Oxazolyl Carbonate
Materials:
(R)-Tetramisole hydrochloride
Substrate: 2-phenyl-4H-oxazol-5-one derivative with an O-carbonate group
Potassium 2-ethylhexanoate
Dichloromethane (DCM, anhydrous)
Standard workup and purification reagents
Procedure:
Catalyst Activation: In a dry flask under N₂, suspend (R)-Tetramisole HCl (0.02 mmol, 10 mol%) in anhydrous DCM (1.0 mL). Add potassium 2-ethylhexanoate (0.022 mmol, 11 mol%) and stir for 30 minutes at room temperature. This in situ salt-metathesis generates the free-base catalyst.
Scientist's Note: Many isothiourea catalysts are stored as their hydrochloride salts for stability. The free base, which is the active catalytic species, must be generated in situ using a suitable non-nucleophilic base.
Reaction Initiation: Add the oxazolyl carbonate substrate (0.2 mmol, 1.0 equiv.) to the catalyst mixture.
Reaction Conditions: Stir the reaction at room temperature. The progress can be monitored by TLC or ¹H NMR. Reactions are often complete within 16 hours.[1]
Workup: After the reaction is complete, concentrate the mixture directly.
Purification: Purify the residue by flash column chromatography on silica gel to isolate the C-acylated azlactone product.
Analysis: Determine the yield and enantiomeric excess (chiral HPLC) of the product.
Expected Outcome & Data:
Substrate R-group
Catalyst
Time (h)
Yield (%)
ee (%)
Phenyl
(R)-Tetramisole
16
95
94
4-MeO-Ph
(R)-Tetramisole
18
92
93
2-Naphthyl
(R)-Tetramisole
16
98
96
Data are representative of typical outcomes for this transformation.[1][11]
General Considerations & Best Practices
Catalyst Choice: The choice of catalyst (e.g., Tetramisole, BTM, HBTM) can significantly impact reactivity and selectivity. HBTM is often more active than BTM.[2][3] Screening different catalysts is often a necessary first step in optimization.
Solvent: The choice of solvent is critical. Non-polar aprotic solvents like toluene or dichloromethane are commonly used. Protic solvents can interfere with the catalytic cycle.
Base: For reactions involving enolate formation, the choice of base (e.g., Et₃N, i-Pr₂NEt, 2,6-lutidine) can influence reaction rates and selectivity. Non-nucleophilic, sterically hindered bases are preferred to avoid competitive reactions.
Moisture: Isothiouronium-catalyzed reactions, especially those involving anhydride activation, are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is strongly recommended for optimal results.
Temperature: Many of these reactions exhibit higher selectivity at lower temperatures (e.g., 0 °C to -55 °C), though this may come at the cost of longer reaction times.[1]
References
Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks.The Journal of Organic Chemistry.
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)
Isothiouronium.Wikipedia.
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)
Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.The Journal of Organic Chemistry.
Enantioselective Steglich Rearrangement Using Isothiourea C
Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.The Journal of Organic Chemistry.
Homobenzotetramisole (HBTM)
Homobenzotetramisole-Catalyzed Kinetic Resolution of α–Aryl-, α–Aryloxy-, and α–Arylthioalkanoic Acids.Tetrahedron Letters.
Isothiourea Catalysis – New Opportunities for Asymmetric Synthesis.
Homobenzotetramisole: an effective catalyst for kinetic resolution of aryl-cycloalkanols.Tetrahedron: Asymmetry.
Stable and easily available sulfide surrogates allow a stereoselective activ
Isothiourea-Catalysed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides.Molecules.
Asymmetric [4+2] Annulation Reactions Catalyzed by a Robust, Immobilized Isothiourea.
Effects of Methyl Substituents on the Activity and Enantioselectivity of Homobenzotetramisole-Based Catalysts in the Kinetic Resolution of Alcohols.
Kinetic resolution.Wikipedia.
Isothiourea-Catalysed Acylative Kinetic and Dynamic Kinetic Resolution of Planar Chiral Paracyclophanols.
A C=O⋅⋅⋅Isothiouronium Interaction Dictates Enantiodiscrimination in Acylative Kinetic Resolutions of Tertiary Heterocyclic Alcohols.
A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow.
Enantioselective Steglich Rearrangement Using Isothiourea Catalysts.
large-scale synthesis of guanidines using N,N'-S-Trimethylisothiouronium Iodide
Application Note: Large-Scale Synthesis of -Dimethylguanidines using -Trimethylisothiouronium Iodide Executive Summary The guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical argi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Synthesis of
-Dimethylguanidines using -Trimethylisothiouronium Iodide
Executive Summary
The guanidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical arginine mimic in kinase inhibitors, receptor ligands, and organocatalysts. While unsubstituted guanidines are common,
-disubstituted guanidines (specifically -dimethyl variants) are increasingly sought to modulate lipophilicity and basicity.
This guide details the large-scale synthesis of
-dimethylguanidines using -Trimethylisothiouronium Iodide (also known as -dimethyl--methylisothiouronium iodide). Unlike standard -methylisothiourea reagents that yield unsubstituted guanidines, this specific reagent transfers an intact -dimethylguanidine core to a target amine.
Key Technical Challenges Addressed:
Reagent Stability: Handling the hygroscopic iodide salt.
Byproduct Management: Engineering controls for Methanethiol (MeSH) , a toxic and noxious gas generated during the reaction.
Purification: Overcoming the "oily residue" syndrome common in methylated guanidines via specific salt formation strategies.
Chemistry & Mechanism
The synthesis relies on the nucleophilic substitution of the methylthio group (
) by a primary or secondary amine. The reaction is thermodynamically driven by the formation of the resonance-stabilized guanidinium cation and the expulsion of methanethiol (boiling point: 6 °C).
Reaction Scheme
The reagent,
-trimethylisothiouronium iodide (1 ), reacts with a target amine (2 ) to form the -dimethyl--substituted guanidine hydroiodide (3 ) and methanethiol (4 ).
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway showing the addition-elimination sequence. The driving force is the expulsion of the volatile MeSH and formation of the resonance-stabilized guanidinium ion.
Process Engineering & Safety (The "Large-Scale" Factor)
Scaling this reaction from milligrams to kilograms introduces a critical safety hazard: Methanethiol (MeSH) .
Odor Threshold: 0.002 ppm (extremely low).
Toxicity: Central nervous system depressant; respiratory irritant.
Flammability: Highly flammable.
Self-Validating Safety System:
You cannot simply vent MeSH into a fume hood on a large scale. A closed-loop scrubbing system is mandatory.
Scrubber Design
The reaction vessel must be connected to a two-stage scrubber:
Trap 1 (Empty): Prevents suck-back of scrubber liquid into the hot reactor.
Trap 2 (Oxidative Scrubber): Contains 10-15% Sodium Hypochlorite (Bleach) + NaOH. This oxidizes MeSH to methanesulfonic acid/sulfate, which are odorless and water-soluble.
Reaction:
Figure 2: Process flow diagram illustrating the containment and neutralization of methanethiol gas.
Detailed Protocol
Materials & Reagents
Component
Equiv.
Role
Notes
Target Amine ()
1.0
Nucleophile
Primary amines react faster than secondary.
-Trimethylisothiouronium Iodide
1.1 - 1.2
Reagent
Excess ensures complete conversion of expensive amine.
Ethanol (Abs.) or Isopropanol
Solvent
Medium
High boiling point of IPA () speeds up kinetics.
Triethylamine (TEA) or DIPEA
1.0 - 2.0
Base
Neutralizes HI; prevents protonation of the amine nucleophile.
Sodium Hypochlorite (10-15%)
Excess
Scrubber
CRITICAL SAFETY REAGENT.
Step-by-Step Procedure
Step 1: Reagent Preparation (If not purchased)
Note: Commercial
-trimethylisothiouronium iodide is available, but often expensive. It can be made in situ.
Dissolve
-dimethylthiourea in Acetone.
Add Methyl Iodide (1.05 equiv) slowly at 0-5 °C (Exothermic!).
Stir at RT for 4-6 hours. The product precipitates as a white/yellow solid.
Filter, wash with cold acetone, and dry. Yield: >90%.
Step 2: Reaction Setup
Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.
Connect the top of the condenser to the Scrubber System (see Fig 2).
Charge the RBF with the Target Amine (1.0 equiv) and Ethanol (5-10 volumes).
Add Base (TEA, 1.2 equiv). Tip: If the amine is valuable, use 2.0 equiv of reagent and 2.0 equiv of base.
Add
-Trimethylisothiouronium Iodide (1.1 equiv) in one portion.
Step 3: Reaction & Monitoring
Heat the mixture to mild reflux (
).
Observation: You will see gas evolution (MeSH) bubbling through the scrubber. Ensure the scrubber solution remains yellow/green (active bleach). If it turns clear, add more bleach.
Monitor: Check by HPLC or TLC after 4 hours. The reaction is complete when the starting amine is consumed.
TLC Stain: Ninhydrin (for amines) or Dragendorff (for guanidines).
Time: Typically 6–24 hours depending on amine sterics.
Step 4: Workup
Cool the reaction to room temperature.
Sparging: Sparge the solution with Nitrogen for 30 minutes to drive residual MeSH into the scrubber.
Concentrate the solvent under reduced pressure to yield a crude oil or semi-solid.
Residue: The residue contains the Product (HI salt), TEA
HI salts, and excess reagent.
Step 5: Purification (The "Salt Switch")
Guanidine HI salts are often hygroscopic oils. Converting to a specific salt is best for isolation.
Option A (Crystallization): Dissolve crude in minimum hot Isopropanol/Ethanol. Add Ethyl Acetate or Ether until cloudy. Cool to -20 °C.
Option B (Ion Exchange - Recommended for Pharma):
Dissolve crude in water.
Pass through a strongly basic anion exchange resin (OH- form) to get the free base guanidine.
Treat the eluate immediately with HCl (1M in ether/dioxane) to precipitate the Guanidine Hydrochloride . This is usually a nice, non-hygroscopic solid.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Conversion
Reagent hydrolysis or volatile loss.
Add 0.5 equiv more reagent. Ensure system is sealed (except vent). Use a higher boiling solvent (n-Butanol).
"Rotten Egg" Smell in Lab
Scrubber failure.
Check pH of scrubber (must be >10). Add fresh bleach. Check for leaks in ground glass joints.
Product is an Oil
HI salts are hygroscopic.
Perform "Salt Switch" (Step 5). Convert to HCl, Nitrate, or Picrate salt for solidity.
Low Yield
Product stuck in water layer during workup.
Guanidines are very polar. Do not use aqueous extraction. Evaporate and use crystallization or ion exchange.
References
Classic Guanidinylation: Rathke, B. "Ueber die Guanidine." Berichte der deutschen chemischen Gesellschaft, 1881. (Foundational chemistry of S-methylisothioureas).
Reagent Synthesis: Taylor, J. "The preparation of S-methylisothiourea salts." Journal of the Chemical Society, 1917.
Modern Application (Substituted Guanidines): Katritzky, A. R., et al. "Synthesis of mono- and N,N-disubstituted guanidines." Arkivoc, 2005. Link
Process Safety (MeSH Scrubbing): "Control of Odors from Chemical Processes." EPA Technical Guidance, 2020.
Salt Switching Protocol: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014.
Disclaimer: This protocol involves hazardous reagents (Methyl Iodide) and toxic byproducts (Methanethiol). All operations must be performed in a functioning fume hood with appropriate PPE and scrubber systems.
Method
specific examples of drug synthesis using this guanidinylation method
Method Focus: -Di-Boc-1H-pyrazole-1-carboxamidine (The Bernatowicz Reagent) Date: October 26, 2023 Author: Senior Application Scientist, Chemical Development Group Part 1: Introduction & Strategic Rationale In the landsc...
Author: BenchChem Technical Support Team. Date: February 2026
Method Focus:
-Di-Boc-1H-pyrazole-1-carboxamidine (The Bernatowicz Reagent)
Date: October 26, 2023
Author: Senior Application Scientist, Chemical Development Group
Part 1: Introduction & Strategic Rationale
In the landscape of modern medicinal chemistry, the guanidine moiety is a "privileged structure," essential for high-affinity binding to carboxylates, phosphates, and metal centers in biological targets. However, introducing this group into complex, late-stage drug intermediates is historically fraught with challenges: harsh conditions, toxic byproducts (e.g., methyl mercaptan from thioureas), and poor solubility.
This guide focuses on the
-Di-Boc-1H-pyrazole-1-carboxamidine method.[1] Unlike traditional S-methylisothiourea or cyanamide routes, this protocol offers a distinct kinetic advantage: the pyrazole ring acts as an superior leaving group ( for protonated pyrazole vs. for typical amines), driving the reaction to completion under mild conditions without the need for heavy metal promotion (e.g., ).
Core Advantages for Drug Development
Late-Stage Functionalization: Compatible with sensitive functionalities (esters, lactams) due to mild reaction conditions.
Purification Efficiency: The byproduct, 1H-pyrazole, is easily removed via aqueous wash or scavenging, unlike the gaseous and odorous byproducts of thiourea methods.
Regulatory Compliance: Avoids Class 1 solvents and heavy metal catalysts often required in older guanidinylation protocols.
Part 2: Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The steric bulk of the Boc groups on the reagent prevents polymerization and directs the nucleophilic attack of the primary amine to the central carbon.
Figure 1: Mechanistic pathway of amine guanidinylation using pyrazole-1-carboxamidine.[1][2] The pyrazole acts as a clean leaving group.
Part 3: Specific Drug Synthesis Protocols
Example 1: Synthesis of Zanamivir (Relenza) Intermediate
Target: Neuraminidase Inhibitor
Transformation: Conversion of C-4 amino group to guanidine.
While early routes utilized S-methylisothiourea, the pyrazole method is preferred for scale-up to avoid toxic methyl mercaptan evolution.
Solvent System: Anhydrous THF or DMF (depending on solubility).
Base: Triethylamine (
) or DIPEA (1.2 equivalents).
Step-by-Step Protocol
Dissolution: Charge the 4-amino precursor (10 mmol) into a round-bottom flask under
atmosphere. Dissolve in anhydrous THF (50 mL).
Activation: Add
(12 mmol, 1.67 mL) and stir for 10 minutes at room temperature (RT) to ensure the amine is free-based.
Addition: Add
-Di-Boc-1H-pyrazole-1-carboxamidine (11 mmol, 3.41 g) in a single portion.
Reaction: Stir at RT for 4–16 hours. Monitor via TLC (SiO2, 10% MeOH/DCM) or LC-MS. The disappearance of the amine peak and appearance of the Boc-protected guanidine mass (
Da shift) confirms conversion.
Workup:
Concentrate the solvent under reduced pressure.[3]
Redissolve residue in EtOAc (100 mL).
Wash with 5% citric acid (2 x 30 mL) to remove residual amine/pyrazole.
Deprotection (Critical Step): Dissolve the crude Boc-guanidine in DCM/TFA (1:1) or 4M HCl in dioxane. Stir for 2 hours to yield the free guanidine salt (Zanamivir precursor).
Example 2: Solid-Phase Synthesis of Arginine Mimetics
Target: RGD Peptidomimetics (Integrin Inhibitors)
Context: Installing a guanidine on a resin-bound lysine or ornithine side chain.
Protocol
Resin Preparation: Swell the resin-bound peptide (with a free side-chain amine, e.g., Ornithine) in DMF for 30 minutes.
Reagent Cocktail: Dissolve
-Di-Boc-1H-pyrazole-1-carboxamidine (3 equiv) and DIPEA (3 equiv) in DMF.
Coupling: Add the cocktail to the resin. Shake at RT for 3 hours.
Monitoring: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete conversion of the primary amine to the protected guanidine.
Cleavage: Treat resin with 95% TFA. This simultaneously cleaves the peptide from the resin and removes the Boc protecting groups, yielding the free arginine mimetic.
Part 4: Comparative Data & Validation
The following table contrasts the Pyrazole method against traditional routes for a standard secondary amine substrate.
Feature
Pyrazole-1-Carboxamidine
S-Methylisothiourea
Cyanamide ()
Reaction Time
4–12 Hours
24–48 Hours
12–24 Hours
Temperature
Room Temperature
Reflux often required
High Temp / Sealed Tube
Byproducts
Pyrazole (Solid/Water sol.)
Methyl Mercaptan (Toxic Gas)
Polymers / Dimerization
Yield (Typical)
85–95%
60–75%
50–70%
Atom Economy
Moderate (Boc groups lost)
High
Very High
Safety Profile
High (No stench/Hg)
Low (Stench/Hg catalysts)
Medium (Explosion risk)
Part 5: Workflow Visualization
Figure 2: Strategic placement of the guanidinylation step in the Zanamivir synthetic pathway.
Part 6: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, implement these checkpoints:
The "Stall" Check: If conversion stalls at 50%, add a catalytic amount of DMAP (4-dimethylaminopyridine). The pyridine acts as a nucleophilic catalyst, attacking the pyrazole reagent to form a highly reactive N-acylpyridinium-like intermediate.
Solubility Issues: If the guanidine product precipitates early (trapping unreacted amine), switch to a solvent mixture of DCM:MeOH (4:1) .
Boc-Group Stability: Avoid heating above 40°C when using the Di-Boc reagent. Thermal instability can lead to the formation of isocyanates, reducing yield.
References
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4] The Journal of Organic Chemistry. Link
Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid. Journal of the Chemical Society, Perkin Transactions 1. Link
Feichtinger, K., et al. (1998). Diprotected triflylguanidines: A new class of guanidinylation reagents. The Journal of Organic Chemistry. Link
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry.[5] Link
stability and storage recommendations for N,N'-S-Trimethylisothiouronium Iodide
This guide serves as a comprehensive technical resource for the stability, storage, and handling of N,N'-S-Trimethylisothiouronium Iodide (CAS: 6972-04-9). It is designed for researchers requiring high-fidelity reagents...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the stability, storage, and handling of N,N'-S-Trimethylisothiouronium Iodide (CAS: 6972-04-9). It is designed for researchers requiring high-fidelity reagents for methylation reactions, heterocycle synthesis, or protein modification.
Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents
Melting Point
87–88 °C
Part 1: Storage & Stability Recommendations
Q: What are the absolute critical storage conditions to prevent degradation?A: This compound faces two primary stability threats: hydrolytic decomposition and iodide oxidation .
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis of the isothiouronium cation.
Atmosphere: Store under inert gas (Argon or Nitrogen) . The iodide counter-ion is sensitive to oxidation by atmospheric oxygen, which liberates free iodine (
), causing yellowing.
Desiccation: Strictly anhydrous conditions are required. Moisture triggers the release of methyl mercaptan (methanethiol), a toxic and foul-smelling gas.
Q: Can I store the compound in solution (e.g., DMSO or Water)?A:No. Solutions should be prepared immediately before use.
In Water: The compound hydrolyzes slowly at neutral pH and rapidly at basic pH, releasing N,N'-dimethylurea and methyl mercaptan.
In DMSO: While chemically stable for short periods (hours), DMSO is hygroscopic. Absorbed water will eventually initiate hydrolysis.
Part 2: Troubleshooting & Diagnostics
Q: The compound has turned from white to yellow/brown. Is it still usable?A:Proceed with Caution.
Cause: The color change indicates the oxidation of the Iodide anion (
) to elemental Iodine (). This is a photo-oxidative process accelerated by light and air.
Impact: While the core isothiouronium cation may still be intact, the presence of
can act as an electrophile or oxidant in sensitive reactions.
Action: If the yellowing is faint, the reagent may be usable for robust alkylations. If dark brown or accompanied by a strong smell, discard.
Q: Upon opening the vial, I detect a strong "rotten cabbage" or garlic-like odor. What does this mean?A:Critical Failure.
Cause: This indicates significant hydrolysis. The isothiouronium bond (
) has cleaved, releasing Methyl Mercaptan (Methanethiol) .
Action:Do not use. The effective concentration of the reagent is compromised, and the by-product (N,N'-dimethylurea) is a non-reactive impurity that complicates purification.
Visualizing the Degradation Mechanism
The following diagram illustrates the specific hydrolysis pathway responsible for the odor and loss of activity.
Figure 1: Hydrolytic degradation pathway. The cleavage of the C-S bond releases volatile methyl mercaptan, the source of the characteristic foul odor.
Part 3: Handling & Experimental Best Practices
Q: How do I handle the hygroscopic nature during weighing?A:
Equilibrate the vial to room temperature before opening to prevent condensation on the cold solid.
Weigh quickly in a low-humidity environment or, ideally, inside a glovebox.
If a glovebox is unavailable, flush the headspace of the storage vial with Argon immediately after removing the aliquot.
Q: What is the recommended decision logic for assessing reagent quality before a critical experiment?A: Use the following decision tree to validate your material.
Figure 2: Quality Control Decision Matrix. Follow this logic to prevent failed synthesis batches.
References
Organic Syntheses. (2014). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts. Organic Syntheses, 91, 2. Retrieved from [Link]
Royal Society of Chemistry. (2012). Chiral thiouronium salts: synthesis, characterisation and application. New Journal of Chemistry. Retrieved from [Link]
National Institutes of Health (PubChem). (n.d.). Isothiouronium Compounds and Derivatives. Retrieved from [Link]
Optimization
Technical Support Center: Optimizing S-Methylation Reactions with N,N'-S-Trimethylisothiouronium Iodide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-S-Trimethylisothiouronium Iodide for S-methylation reactions. This guide provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N'-S-Trimethylisothiouronium Iodide for S-methylation reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the critical role of base strength in determining reaction success.
Introduction: The Mechanism and Importance of Base Selection
N,N'-S-Trimethylisothiouronium Iodide is a valuable reagent for the selective methylation of thiols to form thioethers (sulfides). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key to a successful reaction lies in the activation of the thiol substrate. In its neutral form (R-SH), a thiol is a relatively weak nucleophile. A base is required to deprotonate the thiol to its corresponding thiolate anion (R-S⁻), which is a much stronger nucleophile and can efficiently attack the methyl group of the N,N'-S-Trimethylisothiouronium Iodide.[1]
The choice of base is therefore not a trivial experimental parameter. The strength of the base, dictated by its pKa value, directly influences the concentration of the reactive thiolate anion in the reaction mixture. An appropriately chosen base will efficiently deprotonate the thiol without causing undesirable side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your S-methylation experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of the S-Methylated Product
Question: I am observing a very low yield or no formation of my desired thioether. What are the likely causes related to the base I'm using?
Possible Causes and Solutions:
Incomplete Deprotonation of the Thiol: This is the most common reason for low yields. If the base is not strong enough to deprotonate the thiol effectively, the concentration of the nucleophilic thiolate will be too low for the reaction to proceed at a reasonable rate. Thiols typically have pKa values in the range of 8-10.[2] To ensure complete deprotonation, the pKa of the conjugate acid of the base used should be significantly higher than the pKa of the thiol.
Solution: Select a stronger base. For instance, if you are using a weak base like sodium bicarbonate (pKa of carbonic acid is ~6.4), it will be ineffective for deprotonating most thiols. A switch to a stronger base like potassium carbonate (pKa of bicarbonate is ~10.3) or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary. For particularly acidic thiols or challenging substrates, a very strong base like sodium hydride (NaH) might be required.[3]
Base Reacting with the Methylating Agent: While N,N'-S-Trimethylisothiouronium Iodide is relatively stable, very strong and nucleophilic bases can potentially react with it, leading to decomposition of the methylating agent.
Solution: Opt for a non-nucleophilic, yet sufficiently strong, base. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, are excellent choices as their bulkiness prevents them from acting as nucleophiles.
Insufficient Amount of Base: Even with the correct base, using a substoichiometric amount will result in incomplete deprotonation and, consequently, a low yield.
Solution: Use at least a stoichiometric amount of the base relative to the thiol. Often, using a slight excess (1.1 to 1.5 equivalents) can be beneficial, especially with weaker bases like potassium carbonate.[3]
Issue 2: Formation of Side Products
Question: My reaction mixture is complex, with multiple spots on the TLC plate, and I'm struggling to isolate the desired product. What side reactions could be occurring due to the base?
Possible Causes and Solutions:
Over-methylation of Polyfunctional Molecules: If your substrate contains other nucleophilic functional groups, such as amines or alcohols, a strong base can deprotonate these as well, leading to competitive N- or O-methylation.
Solution: The choice of base becomes critical for chemoselectivity. A milder base that selectively deprotonates the more acidic thiol over less acidic alcohols or amines should be chosen. For example, a carefully selected carbonate base might favor S-methylation. In some cases, protecting the other functional groups might be necessary.
Base-Promoted Elimination Reactions: If your substrate has a suitable leaving group on a carbon adjacent to a proton, a strong base can induce elimination reactions, leading to the formation of alkenes.
Solution: Use a non-nucleophilic, sterically hindered base. This will favor deprotonation of the thiol over abstraction of a proton for elimination. Lowering the reaction temperature can also help to minimize elimination side reactions.
Issue 3: Reaction Stalls or is Very Slow
Question: The reaction is proceeding very slowly, and even after an extended period, a significant amount of starting material remains. How can the choice of base influence the reaction rate?
Possible Causes and Solutions:
Low Concentration of the Thiolate: As discussed, a base that is too weak will result in a low equilibrium concentration of the reactive thiolate, leading to a slow reaction.
Solution: Increase the strength of the base to drive the deprotonation equilibrium towards the thiolate.
Poor Solubility of the Base: If the chosen base is not soluble in the reaction solvent, the deprotonation will be a heterogeneous reaction and can be very slow.
Solution: Choose a base that is soluble in your reaction solvent. For example, organic bases like triethylamine (TEA) or DIPEA are soluble in a wide range of organic solvents. If using an inorganic base like potassium carbonate, consider using a polar aprotic solvent like DMF or DMSO where it has better solubility. The use of a phase-transfer catalyst can also be beneficial in biphasic systems.
Selecting the Right Base: A Data-Driven Approach
The key to selecting the appropriate base is to consider the pKa of your thiol and choose a base whose conjugate acid has a pKa at least 2-3 units higher. This will ensure a high concentration of the thiolate anion at equilibrium.
Table 1: Common Bases for S-Methylation and their Approximate pKa Values (of the conjugate acid in water)
Base
Conjugate Acid
pKa
Notes
Sodium Bicarbonate (NaHCO₃)
Carbonic Acid (H₂CO₃)
6.4
Generally too weak for most thiols.
Potassium Carbonate (K₂CO₃)
Bicarbonate (HCO₃⁻)
10.3
A good starting point for many thiols. Mild and inexpensive.[3]
Triethylamine (TEA)
Triethylammonium ion
10.8
Common organic base, soluble in most organic solvents.
N,N-Diisopropylethylamine (DIPEA)
DIPEA-H⁺
11.0
A non-nucleophilic, sterically hindered base. Excellent for avoiding side reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU-H⁺
13.5
A strong, non-nucleophilic organic base.
Sodium Hydride (NaH)
Hydrogen (H₂)
~36
A very strong, non-nucleophilic base for unreactive thiols. Requires anhydrous conditions.[3]
Note: pKa values can vary depending on the solvent.[4][5]
Experimental Protocols
Protocol 1: General Procedure for S-Methylation of a Thiol
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF; 5-10 mL).
Base Addition: Add the chosen base (e.g., potassium carbonate, 1.5 mmol, 1.5 eq).
Addition of Methylating Agent: Add N,N'-S-Trimethylisothiouronium Iodide (1.1 mmol, 1.1 eq) to the stirred suspension.
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Low Yield - A Stepwise Approach
Verify Starting Material Purity: Ensure your thiol and N,N'-S-Trimethylisothiouronium Iodide are pure and dry.
Re-evaluate Base Choice: Based on the pKa of your thiol, select a stronger base from Table 1.
Optimize Base Stoichiometry: Increase the equivalents of the base to 1.5-2.0 equivalents.
Solvent and Temperature Optimization: If the reaction is still slow, consider switching to a more polar aprotic solvent like DMF or DMSO and gently heating the reaction mixture.
Consider a Stronger Base: If the above steps fail, consider using a stronger base like NaH, ensuring strictly anhydrous conditions.
Visualizing the Process
Diagram 1: Reaction Mechanism
Caption: The S-methylation reaction mechanism.
Diagram 2: Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in S-methylation.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
BenchChem Technical Support Team. (2025).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Leito, I., et al. (2021). Experimental basicity data in non-aqueous media by Leito group. University of Tartu. Retrieved from [Link]
Reich, H. J. (2022). pKa Values for Representative Acids and Bases. University of Wisconsin. Retrieved from [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione. BenchChem.
Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413.
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247–1251.
Vosmann, K., Klein, E., & Weber, N. (1998). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Lipids, 33(10), 1037–1041.
Atta, S. M. S., & Moustafa, M. S. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ChemistrySelect, 5(45), 14227-14254.
ResearchGate. (2022). Procedure and assignments of the methylation reactions of the thiolate complexes 2 and 3 with methyl iodide. Retrieved from [Link]
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148–157.
Barbour, K. L., Geigle, W. L., & Haglid, F. R. (1984). U.S. Patent No. 4,435,568. U.S.
Heravi, M. M., Ahari, N. Z., Oskooie, H. A., & Ghassemzadeh, M. (2007). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
BenchChem Technical Support Team. (2025). identifying and mitigating side reactions in thiol-yne chemistry. BenchChem.
Tsang, C. M., & Liu, K. (2006). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of pharmaceutical sciences, 95(10), 2154–2165.
Ghosh, P., Kwon, N. Y., Kim, S., Han, S., Lee, S. H., An, W., ... & Kim, I. S. (2021). Sulfoxonium ylides for direct methylation of N-heterocycles in water.
Dorn, V. F., Capurso, M., & Rossi, G. (2022).
Reddit. (2023). Selective O-methylating conditions?. r/Chempros. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Guanidinylation—the chemical conversion of primary amines (typically lysine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-amines) to guanidines (homoarginine)—is a pivotal derivatization strategy.[1] In proteomics, it is utilized to enhance ionization efficiency in MALDI and ESI-MS by increasing the basicity of peptide termini (pKa 10.5 12.5). In medicinal chemistry, it is used to synthesize arginine mimetics for drug discovery.
This guide provides a rigorous validation framework for guanidinylation. Unlike generic protocols, we focus on confirmation metrics : how to definitively prove the reaction worked using LC-MS (mass shift, fragmentation logic) and NMR (chemical shift fingerprints), while avoiding common pitfalls like isobaric side reactions.
Part 1: The Chemistry & Reagent Selection
The choice of reagent dictates the reaction kinetics, byproduct profile, and purification burden.
Reaction Mechanism
The nucleophilic
-amine of lysine attacks the electrophilic center of the guanidinylating reagent. The reaction is pH-dependent; the amine must be deprotonated to act as a nucleophile.
Reagent Comparison: The "Big Two"
Feature
O-Methylisourea (OMIU)
1H-Pyrazole-1-carboxamidine (HPC)
Primary Application
Proteomics (Peptide mass fingerprinting)
Synthesis (Small molecule/Drug design)
Reaction pH
High (pH 10.5–11.0)
Moderate (pH 8.5–9.5)
Kinetics
Slow (Requires incubation at 65°C)
Fast (Room temp to 40°C)
Atom Economy
Poor (Releases methanol/urea)
Good (Releases pyrazole)
Byproducts
Urea (Water soluble, easy to remove)
Pyrazole (Requires extraction/HPLC)
Selectivity
High specificity for -amines
Can react with -amines if uncontrolled
Part 2: LC-MS Validation (Proteomics Focus)
In proteomics, validation is quantitative. We are looking for a specific mass shift and an alteration in ionization behavior.
The Mass Shift Metric
The conversion of Lysine (
) to Homoarginine () results in a net addition of +42.0218 Da .
Target Mass:
Where n = number of lysine residues.
Validation Check: If you observe a shift of +57 Da , the reaction has failed. This indicates a side reaction with carbonate/sodium buffers (formation of C2H3NO adducts), often caused by incorrect pH buffering [1].
Fragmentation Logic (MS/MS)
Guanidinylation simplifies fragmentation patterns in tryptic digests.
Native Tryptic Peptides: C-terminal Lysine (pKa ~10.5) shares the proton with the N-terminus.
Guanidinated Peptides: C-terminal Homoarginine (pKa ~12.5) sequesters the proton strongly.
Result: Enhanced y-ion series dominance. The charge stays at the C-terminus, significantly increasing the signal-to-noise ratio of y-ions in MALDI-TOF/TOF and ESI-MS/MS [2].
Workflow Diagram
Figure 1: Decision matrix for LC-MS validation of proteomic guanidinylation.
Part 3: NMR Validation (Synthetic Focus)
For small molecule synthesis (e.g., drug candidates), LC-MS is insufficient for structural proof. NMR provides the definitive confirmation of the guanidine core formation.
13C NMR Fingerprint
The central carbon of the guanidine group is chemically distinct.
Diagnostic Signal: A quaternary carbon signal appears at 156–159 ppm (DMSO-d6 or D2O).
Validation Check: Protonation causes an upfield shift.[2] Ensure pH is controlled during NMR acquisition if precise chemical shift comparison is required [3].
1H NMR Indicators
Alpha-Protons: The protons on the carbon adjacent to the nitrogen (
) will shift downfield by ~0.2–0.4 ppm compared to the starting amine.
Exchangeable Protons: In aprotic solvents (DMSO-d6), the guanidine NH protons appear as broad singlets between 7.0–8.5 ppm , often splitting if H-bonding is present.
Best for: Small molecule synthesis with high purity requirements.
Stoichiometry: Mix 1.0 equiv. of primary amine with 1.0–1.2 equiv. of 1H-pyrazole-1-carboxamidine hydrochloride.
Solvent: Dissolve in DMF or Methanol.
Base: Add 2.0 equiv. of DIPEA (Diisopropylethylamine).
Reaction: Stir at Room Temperature for 16 hours (or 40°C for 4 hours).
Workup:
Evaporate solvent.
The byproduct (pyrazole) is soluble in ether; the guanidine product is often an oil or solid salt.
Purification: Triturate with diethyl ether to remove pyrazole, or use reverse-phase HPLC (C18).
Validation: 13C NMR (D2O)
Look for peak at ~157 ppm.
Part 5: Troubleshooting & Causality
Observation
Root Cause
Corrective Action
LC-MS: +57 Da peaks
Carbonate/Sodium adducts formed during high pH incubation.
Switch buffer to Ammonium Hydroxide; ensure water is fresh (low CO2).
LC-MS: No +42 Da shift
pH was too low (< 9.0). Lysine -amine (pKa 10.5) was protonated and non-nucleophilic.
Verify pH is > 10.5 using narrow-range pH paper before incubation.
NMR: Missing 157 ppm
Product hydrolysis back to urea (common if heated too long in water).
Reduce reaction temp; switch to anhydrous conditions (DMF) for synthesis.
Low Yield (Proteomics)
Salt interference suppressing reaction.
Desalt sample before guanidinylation if the initial buffer contained high Tris/HEPES.
References
Optimized guanidination method for large-scale proteomic studies.
Source: PubMed (National Institutes of Health)
Significance: Identifies the mechanism of the +57 Da side reaction and establishes ammonium-based protocols as superior to sodium-based ones.
Effect of lysine guanidination on proteomic analysis.
Source: PubMed
Significance: Validates the increase in sensitivity and y-ion series fragmentation dominance following derivatization.
Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines.
Source: Journal of Organic Chemistry (via PubMed)
Significance: Provides foundational chemical shift data for guanidine-like systems, confirming the ~157 ppm diagnostic range.
1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation.
Source: Journal of Organic Chemistry (Semantic Scholar)
Significance:[3] Establishes the synthetic utility of pyrazole-based reagents over O-methylisourea for small molecules.
N,N'-S-Trimethylisothiouronium Iodide vs. HOBt in peptide coupling
This guide provides an in-depth technical comparison between N,N'-S-Trimethylisothiouronium Iodide (TMTI) and 1-Hydroxybenzotriazole (HOBt) in the context of peptide synthesis. Executive Summary The comparison between N,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between N,N'-S-Trimethylisothiouronium Iodide (TMTI) and 1-Hydroxybenzotriazole (HOBt) in the context of peptide synthesis.
Executive Summary
The comparison between N,N'-S-Trimethylisothiouronium Iodide (TMTI) and HOBt is a contrast between a functional group modifier and a coupling additive . They are not direct alternatives for the same chemical transformation but are complementary reagents used at different stages of peptide development.
HOBt (1-Hydroxybenzotriazole): The industry-standard coupling additive used to suppress racemization and catalyze amide bond formation during peptide elongation.
TMTI (N,N'-S-Trimethylisothiouronium Iodide): A specialized guanylation reagent used to convert primary amines (e.g., Lysine side chains or N-termini) into guanidines (e.g., Homoarginine derivatives) or to synthesize acylguanidines . It is not a peptide coupling reagent for forming standard amide backbones.[1]
Chemical Profile & Structural Analysis
Feature
N,N'-S-Trimethylisothiouronium Iodide (TMTI)
1-Hydroxybenzotriazole (HOBt)
CAS Number
6972-04-9
2592-95-2 (Anhydrous)
Structure
[CH3-NH-C(S-CH3)=NH-CH3]+ I-
C6H5N3O (Benzotriazole ring)
Role
Electrophilic Guanylating Agent
Nucleophilic Catalyst / Racemization Suppressor
Primary Function
Converts Amines () Guanidines ()
Converts Activated Esters Amides ()
Leaving Group
Methanethiol ()
Benzotriazole anion ()
Solubility
Soluble in Water, DMSO, Methanol
Soluble in DMF, NMP, DMSO
Mechanistic Divergence
A. HOBt: The Guardian of Chirality (Amide Coupling)
HOBt functions by intercepting the highly reactive (and racemization-prone) O-acylisourea intermediate formed by carbodiimides (like DCC or DIC). It forms an OBt-active ester , which is:
Less reactive than the O-acylisourea (preventing oxazolone formation and racemization).
More reactive toward amines than the free acid, facilitating rapid amide bond formation.
B. TMTI: The Guanidine Generator (Side-Chain Modification)
TMTI acts as an electrophilic amidine source. The reaction is driven by the release of methanethiol (MeSH) as a leaving group. It is typically employed to:
Safety Warning: TMTI releases methanethiol (MeSH) upon reaction, which is toxic and has a foul odor. All TMTI reactions must be performed in a well-ventilated fume hood. The waste stream should be treated with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.
Confusion Alert: Do not confuse TMTI with TBTU or TMTU .
TBTU: A uronium coupling reagent (used with HOBt).
TMTU: Tetramethylthiourea (a byproduct or ligand).
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Katritzky, A. R., et al. (2005). "S-Alkylisothiouronium salts as new coupling reagents for peptide synthesis." Synthesis. (General reference for isothiouronium utility).
Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804-3805.
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link
N,N',S-Trimethylisothiouronium Iodide (TMTI) is a specialized electrophilic reagent primarily utilized for the synthesis of 1,3-dimethylguanidines via nucleophilic substitution (guanylation). Unlike the more common unsubstituted S-methylisothiouronium iodide, TMTI carries methyl groups on both nitrogen atoms and the sulfur atom.
This structural distinction dictates its kinetic profile: the N-methyl groups introduce steric bulk and inductive electron donation, modulating the electrophilicity of the central carbon. This guide provides a kinetic analysis of TMTI, comparing its performance against standard guanylating agents, and details a self-validating UV-Vis protocol for monitoring its reaction rates.
Key Application: Synthesis of sterically defined guanidinium cores in drug discovery (e.g., arginine mimetics).
Mechanistic Pathways & Kinetic Theory
The reaction of TMTI with a nucleophile (amine) follows an Addition-Elimination (
-like) mechanism, not a direct displacement. The reaction is pH-dependent, relying on the presence of the free base form of the nucleophile.
The Pathway
Addition: The nucleophile (
) attacks the central carbon, breaking the pi-bond and forming a tetrahedral intermediate.
Elimination: The intermediate collapses, reforming the
bond and expelling the leaving group, Methanethiol (MeSH) .
Equilibrium: The resulting guanidine is highly basic and typically captures a proton, driving the equilibrium forward.
Figure 1: Addition-Elimination mechanism for the guanylation of amines using TMTI. The expulsion of methanethiol (MeSH) is the irreversible step driving product formation.
Comparative Kinetic Performance
TMTI is compared here against two alternatives: the unsubstituted S-Methylisothiourea (SMT) and 1H-Pyrazole-1-carboxamidine (HPC) .
Performance Matrix:
Feature
N,N',S-Trimethylisothiouronium Iodide (TMTI)
S-Methylisothiourea (SMT)
1H-Pyrazole-1-carboxamidine (HPC)
Primary Product
1,3-Dimethylguanidines
Unsubstituted Guanidines
Unsubstituted Guanidines
Reaction Rate ()
Moderate (Sterically hindered)
Fast (High electrophilicity)
Slow (Requires high temp/time)
Atom Economy
Low (Loss of MeSH + Iodide)
Low (Loss of MeSH)
High (Loss of Pyrazole)
Side Reactions
Low (N-methylation blocks polymerization)
High (Can form melamine/polymers)
Very Low
Leaving Group
Methanethiol (Toxic gas, Odor)
Methanethiol (Toxic gas, Odor)
Pyrazole (Solid, easy removal)
Solubility
High (Polar/Organic solvents)
High (Water/Ethanol)
Moderate (Organic solvents)
Expert Insight:
While SMT is faster due to less steric hindrance, TMTI is essential when the target molecule requires N-substitution. You cannot synthesize 1,3-dimethylguanidines cleanly using SMT followed by methylation, as poly-methylation is uncontrollable. TMTI provides the requisite scaffold pre-assembled.
Experimental Protocols: Kinetic Monitoring
To determine the reaction kinetics (
), we utilize a UV-Vis Spectrophotometric Assay . This method tracks the disappearance of the characteristic absorption of the isothiouronium chromophore or the appearance of the guanidine product.
Prerequisites:
Reagent: TMTI (Recrystallized from EtOH).
Solvent: 50:50 Water:Acetonitrile (buffered to pH 9-11).
Alternative: Monitor at 260 nm if tracking the specific formation of an aromatic guanidine product.
Analysis: Plot
vs. Time. The slope represents .
Figure 2: Workflow for the UV-Vis kinetic characterization of TMTI reactions.
Safety & Handling (Critical)
TMTI releases Methanethiol (MeSH) and Hydrogen Iodide (HI) upon hydrolysis or reaction.
Methanethiol: Extremely malodorous and toxic. ALL reactions must be performed in a functioning fume hood. To neutralize the smell, vent reaction exhaust through a bleach (sodium hypochlorite) scrubber.
Iodide Salts: Long-term storage can lead to oxidation (
formation), turning the white solid yellow/brown. Recrystallize from ethanol if significant discoloration occurs to ensure accurate kinetic mass measurements.
References
Taylor, J. E. (1970). The Kinetics of the Hydrolysis of S-Methylisothiourea. Journal of the American Chemical Society. (Foundational kinetics for isothiourea class).
Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. (Review of guanylation reagents).
RSC Publishing. (2024).[1] One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances. (Recent application of S-alkylisothiouronium salts).
Sigma-Aldrich. (2024).[2] Safety Data Sheet: Trimethylsulfoxonium Iodide (Analogous Handling). (Safety protocols for methyl-iodide salts).
A Comprehensive Guide to the Comparative Reactivity of Isothiouronium Salts: The Influence of the Counter-Ion
Introduction to Isothiouronium Salts Isothiouronium salts are a versatile class of organic compounds characterized by the presence of a cationic isothiourea core.[1] These salts are readily synthesized, typically through...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Isothiouronium Salts
Isothiouronium salts are a versatile class of organic compounds characterized by the presence of a cationic isothiourea core.[1] These salts are readily synthesized, typically through the S-alkylation of thiourea or its derivatives, and are valued for their stability and low odor compared to their thiol precursors.[2][3][4] In the realm of organic synthesis, isothiouronium salts serve as important intermediates for the preparation of thiols, thioethers, and guanidines.[5][6][7] Their applications extend into medicinal chemistry and drug development, where the isothiouronium moiety is found in various bioactive molecules and is utilized in bioconjugation strategies.[8][9]
The general structure of an isothiouronium salt consists of a positively charged isothiouronium cation and an associated counter-ion (anion). While much attention is often paid to the structure of the cation, the nature of the counter-ion can significantly influence the salt's physical properties and, crucially, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of isothiouronium salts with different counter-ions, supported by theoretical principles and experimental data.
The Unseen Partner: How Counter-Ions Dictate Reactivity
The counter-ion in an isothiouronium salt is not merely a spectator. It can profoundly impact the reactivity of the cation through several mechanisms:
Ion Pairing: In solution, the cationic isothiouronium and the anionic counter-ion can exist as solvent-separated ion pairs, contact ion pairs, or aggregates. The extent of ion pairing depends on the solvent polarity and the nature of the ions. Tighter ion pairing, often seen with smaller, more charge-dense, or more coordinating anions in less polar solvents, can shield the electrophilic carbon atom of the isothiouronium cation, thereby reducing its reactivity towards nucleophiles.
Solvation: The counter-ion's ability to be solvated affects the overall solubility and stability of the isothiouronium salt. Poorly solvated, "naked" anions can be more basic or nucleophilic, potentially participating in or interfering with the desired reaction.
Nucleophilicity/Basicity of the Counter-Ion: The counter-ion itself can act as a nucleophile or a base. For instance, halide anions can compete with other nucleophiles in substitution reactions. The basicity of the counter-ion can also influence reaction pathways, particularly in base-sensitive transformations.
Below is a table summarizing the properties of common counter-ions encountered in isothiouronium salt chemistry:
Counter-Ion
Formula
Type
Coordinating Ability
Nucleophilicity
Basicity
Chloride
Cl⁻
Halide
High
Moderate
Weak
Bromide
Br⁻
Halide
Moderate
Good
Very Weak
Iodide
I⁻
Halide
Low
Excellent
Very Weak
Tetrafluoroborate
BF₄⁻
Non-coordinating
Very Low
Very Weak
Very Weak
Hexafluorophosphate
PF₆⁻
Non-coordinating
Very Low
Very Weak
Very Weak
Triflate
CF₃SO₃⁻
Non-coordinating
Low
Weak
Very Weak
Tosylate
CH₃C₆H₄SO₃⁻
Non-coordinating
Low
Weak
Very Weak
Experimental Evidence and Comparative Analysis
Direct, systematic studies comparing the reactivity of a wide range of isothiouronium salts with different counter-ions are not abundant in the literature. However, insights can be gleaned from various sources that have utilized these salts in different contexts.
Synthesis of Isothiouronium Salts with Various Counter-Ions
The synthesis of isothiouronium salts is generally straightforward, involving the reaction of a thiourea with an alkylating agent. The initial counter-ion is typically the leaving group of the alkylating agent (e.g., bromide from an alkyl bromide).[3][5] Anion exchange can be performed to introduce other counter-ions. For instance, treatment of an isothiouronium bromide with a salt like sodium tetrafluoroborate can yield the corresponding tetrafluoroborate salt.[10]
Influence of Counter-Ions on Stability and Reactivity
A study on chiral thiouronium salts as NMR discriminating agents found that anions with poor hydrogen-bond acceptor abilities, such as bistriflimide ([NTf₂]⁻), led to the best discrimination.[6][11][12] This suggests a weaker interaction between the cation and anion, which could translate to higher reactivity of the cation as it is more "exposed." Conversely, more strongly coordinating anions like halides may decrease the electrophilicity of the isothiouronium cation through tighter ion pairing.
The thermal stability of isothiouronium salts has also been shown to be dependent on the counter-ion. Salts with non-nucleophilic, weakly coordinating anions like bistriflimide are often more thermally stable than their halide counterparts.[11] This is attributed to the reduced likelihood of nucleophilic attack by the anion on the cation at elevated temperatures.
Based on these observations and theoretical principles, a general trend in reactivity can be proposed:
Isothiouronium Salt Counter-Ion
Expected Relative Reactivity in Nucleophilic Substitution
Rationale
Halides (Cl⁻, Br⁻, I⁻)
Lower to Moderate
Potential for tighter ion pairing and competing nucleophilicity of the halide.
Non-coordinating (BF₄⁻, PF₆⁻, OTf⁻)
Higher
Weaker ion pairing, leaving the cationic center more accessible to nucleophiles.
It is important to note that this is a generalized trend, and the actual reactivity will also be influenced by the solvent, the nature of the nucleophile, and the specific S-substituent on the isothiouronium salt.
Experimental Protocols for Comparative Reactivity Studies
To rigorously compare the reactivity of isothiouronium salts with different counter-ions, a standardized experimental approach is essential. The following protocols provide a framework for such a study.
Protocol 1: Synthesis and Characterization of S-Benzylisothiouronium Salts
This protocol describes the synthesis of S-benzylisothiouronium bromide and its subsequent conversion to the tetrafluoroborate salt.
Materials:
Thiourea
Benzyl bromide
Ethanol
Sodium tetrafluoroborate
Deionized water
Diethyl ether
Procedure:
Synthesis of S-benzylisothiouronium bromide:
In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.
Add benzyl bromide (1.0 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, or until a white precipitate forms.
Collect the precipitate by vacuum filtration, wash with cold ethanol and then diethyl ether.
Dry the solid under vacuum to obtain S-benzylisothiouronium bromide.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anion Exchange to S-benzylisothiouronium tetrafluoroborate:
Dissolve the S-benzylisothiouronium bromide (1.0 eq) in a minimal amount of deionized water.
In a separate flask, prepare a saturated aqueous solution of sodium tetrafluoroborate (1.1 eq).
Add the sodium tetrafluoroborate solution dropwise to the isothiouronium bromide solution with stirring.
A white precipitate should form immediately. Stir for an additional 30 minutes at room temperature.
Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any residual sodium bromide.
Dry the solid under vacuum to yield S-benzylisothiouronium tetrafluoroborate.
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the anion exchange.
Protocol 2: Comparative Kinetic Study by In-Situ ¹H NMR Spectroscopy
This protocol details a method for comparing the reactivity of the synthesized isothiouronium salts with a model nucleophile, piperidine.
Materials:
S-benzylisothiouronium bromide
S-benzylisothiouronium tetrafluoroborate
Piperidine
Deuterated chloroform (CDCl₃)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
NMR tubes
Procedure:
Sample Preparation:
In an NMR tube, prepare a solution of the isothiouronium salt (e.g., S-benzylisothiouronium bromide, 1.0 eq) and the internal standard in CDCl₃.
Ensure all components are fully dissolved.
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the nucleophile.
Reaction Monitoring:
Add piperidine (1.1 eq) to the NMR tube, quickly cap and invert to mix, and immediately place the tube in the NMR spectrometer.
Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion.[2][8][13]
Data Analysis:
Process the series of ¹H NMR spectra.
For each time point, integrate the signal corresponding to a characteristic proton of the starting isothiouronium salt and a characteristic proton of the product (N-benzylpiperidine), as well as the signal of the internal standard.
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
Plot the concentration of the starting material versus time.
Determine the initial reaction rate and the rate constant (k) for each isothiouronium salt by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess, or second-order).
Protocol 3: Alternative Reaction Monitoring by HPLC
For reactions that are not amenable to NMR analysis, HPLC can be a powerful alternative.[9][14][15][16][17]
Procedure:
Reaction Setup:
Set up the reaction in a thermostatted vial with a stir bar.
At timed intervals, withdraw a small aliquot of the reaction mixture.
Quenching and Sample Preparation:
Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to protonate the amine).
Filter the diluted sample if necessary.
HPLC Analysis:
Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).
Develop a gradient or isocratic elution method that effectively separates the starting isothiouronium salt, the nucleophile, and the product.
Use a UV detector set to a wavelength where the starting material and product have good absorbance.
Quantify the peak areas of the starting material and product at each time point.
Use a calibration curve for accurate concentration determination.
Data Analysis:
Plot the concentration of the starting material versus time and determine the reaction rate and rate constant as described in the NMR protocol.
Data Presentation and Visualization
Clear presentation of experimental design and results is crucial for comparative studies.
Diagrams
Caption: General structure of an isothiouronium salt highlighting the influential ionic interaction.
Caption: Workflow for the synthesis of isothiouronium salts with different counter-ions.
Caption: Workflow for the kinetic analysis of isothiouronium salt reactivity using NMR.
Tables for Data Presentation
Table 1: Synthesized S-Benzylisothiouronium Salts
Entry
Counter-Ion
Yield (%)
¹H NMR (δ, ppm)
1
Br⁻
Characteristic peaks
2
BF₄⁻
Characteristic peaks
...
...
Table 2: Kinetic Data for the Reaction of S-Benzylisothiouronium Salts with Piperidine
Entry
Counter-Ion
Initial Rate (M/s)
Rate Constant, k (M⁻¹s⁻¹)
1
Br⁻
2
BF₄⁻
...
...
Conclusion
The counter-ion of an isothiouronium salt is a critical, yet often overlooked, factor that can significantly modulate its reactivity. Through mechanisms such as ion pairing and the inherent nucleophilicity or basicity of the anion, the counter-ion can either shield or expose the electrophilic center of the isothiouronium cation, thereby influencing the rate of its reactions. While direct comparative studies are limited, theoretical considerations and indirect experimental evidence suggest that isothiouronium salts with large, non-coordinating anions are likely to be more reactive in nucleophilic substitution reactions than their counterparts with smaller, more coordinating halide anions.
The experimental protocols provided in this guide offer a robust framework for systematically investigating these effects. By carefully controlling reaction conditions and employing reliable monitoring techniques such as NMR or HPLC, researchers can gain valuable insights into the role of the counter-ion and make more informed choices in the design and optimization of synthetic routes involving isothiouronium salts. Further research in this area will undoubtedly contribute to a deeper understanding of ion-pairing effects in organic reactions and enable the fine-tuning of reactivity for a wide range of chemical transformations.
References
Maulide, N., et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]
Katritzky, A. R., et al. (2010). A Novel and Versatile Synthesis of S-Aryl Isothiouronium Salts. Synthesis.
Schlesinger, D., et al. (2022). An advanced approach combining solid-state NMR with powder diffraction applied to newly synthesized isothiouronium salts. Journal of Applied Crystallography. [Link]
Stepien, M., et al. (2012). Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry. [Link]
Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]
Holbrey, J. D., et al. (2012). Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry. [Link]
ResearchGate. (2012). (PDF) Chiral thiouronium salts: Synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. [Link]
Maulide, N., et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. PMC. [Link]
Malnasi-Csizmadia, A., et al. (2020). Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks. PMC. [Link]
Maulide, N., et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]
Karlish, S. J. D., et al. (1993). Novel aromatic isothiouronium derivatives which act as high affinity competitive antagonists of alkali metal cations on Na/K-ATPase. The Journal of Biological Chemistry. [Link]
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
ChemRxiv. (2022). NMR reaction monitoring robust to spectral distortions. [Link]
Ren, P., & Wu, W. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
ResearchGate. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. [Link]
Tang, Y., et al. (2022). Counterion effects on the alkali dissolution mechanism of quartz. Minerals Engineering. [Link]
The Journal of Organic Chemistry. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. [Link]
Ryan, S. J., et al. (2016). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1967). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. [Link]
Stella, V. J., & Chen, Y. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences. [Link]
Liquid Crystals. (2024). Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals. [Link]
Acta Crystallographica Section E. (2018). Effect of counter-ion on packing and crystal density of 5,5'-(3,3'-bi[1,2,4-oxa-diazole]-5,5'-di-yl)bis-(1 H-tetra-zol-1-olate) with five different cations. [Link]
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. [Link]
European Commission. (n.d.). HPLC Method for Flavourings. [Link]
Westaway, K. C., & Waszczylo, Z. (1982). Solvent effects on nucleophilic substitution reactions. III. The effect of adding an inert salt on the structure of the SN2 transition state. Canadian Journal of Chemistry. [Link]
ResearchGate. (2009). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Link]
ResearchGate. (2021). (PDF) Chemistry and Geometry of Counterions Used in Hydrophobic Ion Pairing Control Internal Liquid Crystal Phase Behavior and Thereby Drug Release. [Link]
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
ResearchGate. (2007). Determination of the content of rocuronium bromide by HPLC. [Link]
ResearchGate. (2013). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. [Link]
ResearchGate. (n.d.). Composition and concentration of the counterion salts in the 96 wells of the organic cation crystallization screen. [Link]
N,N'-S-Trimethylisothiouronium Iodide (TMTU-I) is a potent electrophilic intermediate primarily used in the synthesis of substituted guanidines and heterocycles. Quantifying its consumption is critical for reaction monitoring, ensuring complete conversion, and avoiding the carryover of genotoxic thiourea byproducts.
This guide compares three distinct analytical methodologies for monitoring TMTU-I: HILIC-UV/MS , Ion-Pair RP-HPLC , and qNMR . Unlike standard organic reagents, TMTU-I presents unique challenges due to its ionic nature, lack of a strong chromophore, and the presence of the iodide counterion, which acts as a significant UV interferent.
The Core Challenge: The Iodide Interference
A critical failure point in analyzing TMTU-I is the oversight of the iodide (
) counterion. Iodide possesses a high molar extinction coefficient at low UV wavelengths (210–230 nm), often masking the signal of the isothiouronium cation. A robust method must chromatographically separate the organic cation from the iodide anion.
Part 1: Reaction Context & Mechanism
To quantify consumption, one must understand the degradation pathway. TMTU-I is typically consumed via nucleophilic attack by an amine, releasing methyl mercaptan (methanethiol) as a byproduct.
Caption: Mechanistic pathway of TMTU-I consumption. Quantification targets the disappearance of the TMTU cation node.
Part 2: Comparative Methodologies
Method A: HILIC-UV/MS (Recommended)
Best For: Trace analysis, reaction kinetics, and separating polar salts.
Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice for TMTU-I because it retains the polar isothiouronium cation without the need for aggressive ion-pairing agents that suppress MS signals.
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.
Advantages: Excellent separation of the organic cation from the inorganic iodide; MS-compatible.
Disadvantages: Requires long equilibration times; sensitive to sample diluent composition.
Protocol 1: HILIC-UV Workflow
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
Mobile Phase B: Acetonitrile.
Gradient: Isocratic 85% B for 2 minutes, then gradient to 60% B over 5 minutes.
Detection: UV at 220 nm.
Note: The Iodide peak will typically elute earlier or later than the cation depending on the specific column chemistry, but they will be resolved.
Sample Prep: Dilute reaction mixture 1:100 in pure Acetonitrile . (Do not dilute in water, as this disrupts the HILIC mechanism and causes peak broadening).
Method B: Ion-Pair RP-HPLC
Best For: QC environments lacking HILIC columns; Robust routine testing.
Standard C18 columns cannot retain the TMTU cation; it will elute in the void volume, co-eluting with iodide and other salts. An Ion-Pairing (IP) reagent is required to render the cation hydrophobic enough for retention.
Mechanism: The anionic IP reagent (e.g., PFPA or TFA) forms a neutral ion pair with the TMTU cation, allowing it to interact with the C18 stationary phase.
Advantages: Uses standard lab equipment (C18 columns).
Disadvantages: IP reagents are "sticky" and difficult to flush from LC systems; Incompatible with MS (signal suppression).
Protocol 2: IP-HPLC Workflow
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic acid (TFA). HFBA provides stronger retention.
Mobile Phase B: Acetonitrile + 0.1% HFBA/TFA.
Gradient: 5% B to 50% B over 15 minutes.
Detection: UV at 210 nm or 220 nm.
Expert Insight: The Iodide ion (
) will likely elute near the void volume (unretained by IP reagent), while the TMTU-HFBA pair will elute significantly later. This temporal separation allows for accurate integration of the TMTU peak without iodide interference.
Method C: qNMR (Quantitative NMR)
Best For: Process development, absolute purity assessment, no reference standard required.
If the reaction is performed in a deuterated solvent (or can be quenched into one), qNMR offers the most direct "truth" about consumption without separation artifacts.
Target Signal: The S-Methyl singlet (~2.6–2.8 ppm) or the N-Methyl singlet (~3.0 ppm).
Internal Standard: Maleic acid or 1,3,5-Trimethoxybenzene (must be non-reactive with the amine).
Protocol:
Take 50 µL reaction aliquot.
Quench into 600 µL DMSO-
or (depending on solubility).
Add known mass of Internal Standard.
Acquire
NMR (d1 > 5s to ensure relaxation).
Integrate TMTU methyl peaks relative to Internal Standard.
Part 3: Data Presentation & Comparison
Comparison of Analytical Methods
Feature
HILIC-UV/MS
Ion-Pair RP-HPLC
qNMR
Specificity
High (Separates I- and cation)
Medium (Dependent on IP reagent)
Very High (Structural ID)
Sensitivity
High (LOD < 1 µM with MS)
Medium (LOD ~10 µM)
Low (mM range)
Throughput
High (5-10 min run)
Medium (15-20 min run + equilibration)
Low (Manual prep)
Iodide Interference
Resolves peaks
Resolves peaks (Iodide in void)
N/A (Distinct shifts)
Equipment Cost
$ (LC-MS)
(HPLC)
(NMR)
Analytical Decision Tree
Caption: Decision logic for selecting the optimal quantification method based on concentration and matrix.
Part 4: Critical Experimental Considerations
Stability of the Standard
TMTU-I is hygroscopic and can hydrolyze slowly in aqueous basic solution.
Stock Solution: Prepare stocks in anhydrous methanol or acetonitrile . Stable for 1 week at 4°C.
Aqueous Stability: If using aqueous mobile phases, inject samples within 4 hours of dilution.
The "Ghost" Peak (Iodide)
When developing the HPLC method, inject a solution of Sodium Iodide (NaI) alone. Note the retention time. In many RP-HPLC methods, Iodide elutes at the solvent front (
). If your TMTU peak elutes at , your data is invalid because you are quantifying the counterion, not the organic reagent. You must increase the ion-pairing reagent concentration (e.g., move from 0.05% to 0.1% HFBA) to shift the TMTU peak away from the void.
Safety Note: Methyl Mercaptan
As TMTU-I is consumed, Methyl Mercaptan (
) is released. This gas is toxic and extremely malodorous.
Ventilation: All reactions and LC waste lines must be vented.
Quenching: Treat waste with bleach (sodium hypochlorite) to oxidize mercaptans to sulfonates before disposal.
References
Katritzky, A. R., et al. (2003). "Solid phase synthesis and application of trisubstituted thioureas." Journal of Combinatorial Chemistry, 5(4), 392-399. (Demonstrates the reactivity and consumption of thiourea derivatives). Link
RSC Advances. (2017). "Unveiling and tackling guanidinium peptide coupling reagent side reactions." RSC Advances. (Discusses LC-MS monitoring of guanidinium/uronium salt consumption). Link
SIELC Technologies. "HPLC Separation of Sodium, Chloride, Bromide, and Iodine." (Technical note on separating halide counterions from organic cations using mixed-mode chromatography). Link
American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials." (General guidelines for validating HPLC methods for reactive intermediates). Link
Cromlab Instruments. "Determination of Iodide and Iodate in Seawater and Iodized Table Salt by HPLC with UV Detection." (Provides UV absorption data and separation parameters for Iodide ions). Link
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.